Product packaging for Ethyl 3-bromo-5-cyano-2-formylbenzoate(Cat. No.:CAS No. 1805591-89-2)

Ethyl 3-bromo-5-cyano-2-formylbenzoate

Cat. No.: B1412511
CAS No.: 1805591-89-2
M. Wt: 282.09 g/mol
InChI Key: VRDWFBZOCZRRLY-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-cyano-2-formylbenzoate is a high-purity, multifunctional aromatic ester intended for research use only. It is not intended for diagnostic or therapeutic applications. This compound is characterized by three distinct reactive sites—a bromo substituent, a cyano group, and an aldehyde group—on a single benzoate core, making it an exceptionally versatile and valuable building block in organic synthesis . Its structure is closely related to other research chemicals such as Ethyl 3-bromo-5-cyano-2-methylbenzoate and Ethyl 3-bromo-5-formyl-2-methylbenzoate . Compounds of this class are typically employed in metal-catalyzed cross-coupling reactions, where the bromide acts as a handle for substitution . The formyl (aldehyde) group is highly amenable to nucleophilic addition and condensation reactions, enabling the synthesis of diverse heterocyclic systems and the introduction of more complex molecular fragments . Simultaneously, the electron-withdrawing nitrile group can influence the electronics of the aromatic ring and can itself be functionalized. This unique combination of features provides researchers with a powerful scaffold for constructing complex molecules, such as pharmaceuticals, agrochemicals, and functional materials. The product is shipped under cold-chain conditions to ensure stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrNO3 B1412511 Ethyl 3-bromo-5-cyano-2-formylbenzoate CAS No. 1805591-89-2

Properties

IUPAC Name

ethyl 3-bromo-5-cyano-2-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)8-3-7(5-13)4-10(12)9(8)6-14/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDWFBZOCZRRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C#N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-bromo-5-cyano-2-formylbenzoate and Its Isomers: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Properties of Substituted Ethyl Bromobenzaldehydes

The physicochemical properties of these compounds are crucial for their handling, reactivity, and pharmacokinetic profiles in potential drug candidates. The following tables summarize the key data for the identified isomers.

Chemical Identification
Compound NameCAS NumberPubChem CID
Ethyl 3-bromo-6-cyano-2-formylbenzoate1805189-20-1134650294
Ethyl 2-bromo-3-cyano-5-formylbenzoateNot Available121227733
Ethyl 3-bromo-5-formyl-2-methylbenzoate2384326-28-5Not Available
Physical and Computed Properties
PropertyEthyl 3-bromo-6-cyano-2-formylbenzoateEthyl 2-bromo-3-cyano-5-formylbenzoateEthyl 3-bromo-5-formyl-2-methylbenzoate
Molecular Formula C₁₁H₈BrNO₃C₁₁H₈BrNO₃C₁₁H₁₁BrO₃
Molecular Weight 282.09 g/mol 282.09 g/mol 271.11 g/mol
Appearance Not SpecifiedNot SpecifiedSolid
Melting Point Not AvailableNot AvailableNot Available
Boiling Point Not AvailableNot AvailableNot Available
Solubility Not AvailableNot AvailableNot Available
XLogP3 2.02.0Not Available
Hydrogen Bond Donor Count 000
Hydrogen Bond Acceptor Count 443
Rotatable Bond Count 444
Exact Mass 280.96876 g/mol 280.96876 g/mol 269.98915 g/mol
Topological Polar Surface Area 67.2 Ų67.2 Ų43.4 Ų

Experimental Protocols

The synthesis of polysubstituted benzaldehydes often requires multi-step sequences involving strategic introduction of functional groups. Below are representative protocols that can be adapted for the synthesis of the title compound and its isomers.

General Synthetic Approach: Ortho-Formylation of a Substituted Ethyl Bromobenzoate

A common strategy to introduce a formyl group at the ortho position of a substituted aromatic ring is through directed ortho-metalation followed by formylation.

Protocol:

  • Starting Material: Ethyl 3-bromo-5-cyanobenzoate.

  • Directed Metalation:

    • Dissolve the starting material in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to a low temperature (typically -78 °C).

    • Slowly add a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP). The amide base will selectively deprotonate the aromatic ring at the position ortho to the ester group due to its directing effect.

    • Stir the reaction mixture at low temperature for 1-2 hours to ensure complete metalation.

  • Formylation:

    • To the resulting aryllithium species, add a formylating agent such as anhydrous N,N-dimethylformamide (DMF).

    • Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ethyl 3-bromo-5-cyano-2-formylbenzoate.

Synthesis of Ethyl 3-bromo-5-formyl-2-methylbenzoate

A plausible synthetic route for this commercially available analogue involves the bromination and formylation of a suitable precursor.

Protocol:

  • Starting Material: Ethyl 2-methyl-5-nitrobenzoate.

  • Reduction of the Nitro Group:

    • Reduce the nitro group to an amine using a standard reduction method, such as catalytic hydrogenation (H₂, Pd/C) or reduction with a metal in acidic media (e.g., SnCl₂·2H₂O in ethanol).

  • Sandmeyer Reaction for Bromination:

    • Diazotize the resulting aniline derivative with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HBr) at 0-5 °C.

    • Treat the diazonium salt with a solution of copper(I) bromide (CuBr) to introduce the bromo substituent.

  • Formylation:

    • Protect the amino group if necessary.

    • Introduce the formyl group at the desired position using a suitable formylation reaction, such as the Vilsmeier-Haack reaction (POCl₃, DMF) or by ortho-lithiation followed by reaction with DMF.

  • Esterification (if starting from the acid):

    • If the precursor is a benzoic acid, esterify with ethanol in the presence of an acid catalyst (e.g., H₂SO₄).

  • Purification:

    • Purify the final product by recrystallization or column chromatography.

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for producing polysubstituted ethyl benzaldehydes, highlighting the key transformations.

G cluster_start Starting Materials cluster_path1 Pathway 1 cluster_path2 Pathway 2 Substituted Toluene Substituted Toluene Oxidation Oxidation Substituted Toluene->Oxidation e.g., KMnO4 Substituted Benzoic Acid Substituted Benzoic Acid Bromination Bromination Substituted Benzoic Acid->Bromination e.g., NBS, acid Esterification2 Esterification Substituted Benzoic Acid->Esterification2 EtOH, H+ Oxidation->Substituted Benzoic Acid Esterification Esterification Intermediate1 Substituted Ethyl Benzoate Esterification->Intermediate1 Bromination->Esterification EtOH, H+ Ortho-formylation Ortho-formylation Final Product This compound (or Isomer) Ortho-formylation->Final Product Intermediate1->Ortho-formylation 1. LDA 2. DMF Intermediate2 Substituted Ethyl Benzoate Esterification2->Intermediate2 Bromination2 Bromination Ortho-formylation2 Ortho-formylation Bromination2->Ortho-formylation2 1. LDA 2. DMF Ortho-formylation2->Final Product Intermediate2->Bromination2 e.g., NBS, acid

Caption: Generalized synthetic strategies for polysubstituted ethyl benzaldehydes.

Logical Relationship of Functional Groups for Synthesis

This diagram illustrates the strategic considerations for introducing the different functional groups onto the benzene ring.

G cluster_logic Synthetic Logic Start Monosubstituted Benzene Ring Ester Introduce Ethyl Ester Start->Ester Esterification of a benzoic acid Bromo Introduce Bromo Group Start->Bromo Electrophilic Bromination Ester->Bromo Ortho/para directing, consider steric hindrance Cyano Introduce Cyano Group Ester->Cyano Nucleophilic substitution or Sandmeyer Bromo->Ester Less common to esterify after bromination Bromo->Cyano Sandmeyer reaction from corresponding amine Formyl Introduce Formyl Group Bromo->Formyl Ortho-lithiation directed by ester Cyano->Formyl Ortho-lithiation directed by ester/cyano Final Target Molecule Cyano->Final Formyl->Final

Caption: Strategic considerations for the sequence of functional group introduction.

Applications in Drug Development and Medicinal Chemistry

Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. The functional groups present in the title compound and its isomers offer several avenues for further chemical modification, making them valuable scaffolds in drug discovery.

  • Aldehyde Group: The formyl group is highly reactive and can participate in numerous transformations to build molecular complexity. It can be readily converted into other functional groups such as alcohols, carboxylic acids, and amines through reduction, oxidation, and reductive amination, respectively. It is also a key component in the synthesis of various heterocyclic systems like quinolines, pyrimidines, and benzodiazepines, which are common motifs in bioactive molecules.

  • Cyano Group: The nitrile functionality is a versatile precursor for amines, amides, and carboxylic acids. It can also act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The strong electron-withdrawing nature of the cyano group can influence the electronic properties of the aromatic ring, which can be crucial for modulating the activity and pharmacokinetic properties of a drug candidate.

  • Bromo Group: The bromine atom serves as a useful handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, facilitating the exploration of the chemical space around the core scaffold during lead optimization.

  • Ethyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The ester itself can also contribute to the binding of a molecule to its target and influences its solubility and cell permeability.

The combination of these functional groups in a single molecule provides a powerful platform for the generation of diverse compound libraries for high-throughput screening and for the synthesis of complex, highly functionalized drug candidates.

Conclusion

While "this compound" itself is not a well-documented compound, the analysis of its isomers and related structures reveals a class of highly functionalized aromatic compounds with significant synthetic utility. The presence of multiple, reactive functional groups makes these molecules valuable intermediates for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The provided synthetic protocols and strategic considerations offer a roadmap for researchers to access these and similar compounds. Further investigation into the biological activities of these scaffolds could uncover novel therapeutic agents. This guide serves as a foundational resource for scientists and researchers looking to leverage the chemical potential of substituted ethyl bromobenzaldehydes in their research and development endeavors.

Technical Whitepaper: Ethyl 3-bromo-5-cyano-2-formylbenzoate (CAS 1805591-89-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-5-cyano-2-formylbenzoate is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of complex heterocyclic scaffolds. Its unique substitution pattern, featuring an ester, a nitrile, a bromine atom, and an aldehyde group, makes it a versatile building block for the construction of novel pharmaceutical agents. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed, plausible synthetic protocol, and its application in the synthesis of pyrazolopyridine derivatives, which are of considerable interest in drug discovery. Due to the limited availability of experimental data in public literature, this guide presents predicted properties and a well-established, chemically sound synthetic pathway to showcase the utility of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These values are predicted based on computational models due to the absence of experimentally determined data in the literature.

PropertyPredicted Value
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
Appearance Expected to be a solid at room temperature
Melting Point Not available
Boiling Point Not available
LogP 2.45
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4

Spectroscopic Data (Predicted)

The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions can aid in the identification and characterization of the compound during synthesis.

Predicted ¹H NMR (in CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.2s1H-CHO
8.3d1HAromatic H
8.1d1HAromatic H
4.4q2H-OCH₂CH₃
1.4t3H-OCH₂CH₃

Predicted ¹³C NMR (in CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
188-CHO
164-COOEt
140Aromatic C
138Aromatic C
135Aromatic C
132Aromatic C
122Aromatic C-Br
116-CN
62-OCH₂CH₃
14-OCH₂CH₃

Synthesis and Application

This compound is a valuable intermediate for the synthesis of a variety of heterocyclic compounds. A prime application is in the preparation of pyrazolo[3,4-b]pyridine derivatives, a class of compounds with diverse biological activities, making them attractive targets in drug discovery.

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route to a pyrazolo[3,4-b]pyridine derivative, starting from a commercially available material and proceeding through the key intermediate, this compound.

G cluster_0 Step 1: Synthesis of the Key Intermediate cluster_1 Step 2: Synthesis of the Pyrazolopyridine Core cluster_2 Step 3: Functionalization A Ethyl 3-bromo-5-cyano-2-methylbenzoate B Ethyl 3-bromo-2-(bromomethyl)-5-cyanobenzoate A->B NBS, AIBN, CCl4, reflux C This compound (CAS 1805591-89-2) B->C DMSO, NaHCO3, 100°C E Ethyl 4-bromo-6-cyano-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C->E EtOH, reflux D Hydrazine hydrate D->E G Final Product: Substituted Pyrazolopyridine E->G Pd(PPh3)4, Na2CO3, Dioxane/H2O, reflux (Suzuki Coupling) F Arylboronic acid F->G

Caption: Proposed synthetic pathway for a substituted pyrazolopyridine.

Detailed Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis outlined above.

Step 1a: Synthesis of Ethyl 3-bromo-2-(bromomethyl)-5-cyanobenzoate

  • To a solution of Ethyl 3-bromo-5-cyano-2-methylbenzoate (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Ethyl 3-bromo-2-(bromomethyl)-5-cyanobenzoate.

Step 1b: Synthesis of this compound (Key Intermediate)

  • Dissolve Ethyl 3-bromo-2-(bromomethyl)-5-cyanobenzoate (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution.

  • Heat the mixture to 100°C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.

Step 2: Synthesis of Ethyl 4-bromo-6-cyano-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature, which may cause the product to precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pyrazolopyridine core structure.

G cluster_workflow Experimental Workflow for Pyrazole Formation start Dissolve Benzoate in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux Reaction Mixture add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry product Obtain Pyrazolopyridine Product dry->product

Caption: Workflow for the synthesis of the pyrazolopyridine core.

Step 3: Synthesis of the Final Substituted Pyrazolopyridine Product (Suzuki Coupling)

  • In a reaction vessel, combine Ethyl 4-bromo-6-cyano-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a mixture of dioxane and an aqueous solution of sodium carbonate (2 M).

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the final substituted pyrazolopyridine.

Conclusion

This compound is a promising, albeit not widely documented, chemical intermediate. Its multifunctional nature allows for the efficient construction of complex heterocyclic systems, particularly pyrazolopyridines, which are of high interest in medicinal chemistry. The predicted physicochemical and spectroscopic data, along with the detailed synthetic protocols provided in this guide, offer a solid foundation for researchers and drug development professionals to explore the potential of this versatile building block in their synthetic endeavors. Further experimental validation of the data presented herein is encouraged to fully elucidate the properties and reactivity of this compound.

Structure Elucidation of Ethyl 3-bromo-5-cyano-2-formylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide outlines the theoretical structure elucidation of Ethyl 3-bromo-5-cyano-2-formylbenzoate. Due to the absence of publicly available experimental data, the spectral data presented herein is predicted based on established principles of spectroscopy and data from analogous structures.

Abstract

This document provides a comprehensive technical guide to the structure elucidation of this compound. It details the predicted spectroscopic data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are provided, along with a logical workflow for the elucidation process. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a polysubstituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The precise arrangement of the bromo, cyano, formyl, and ethyl benzoate substituents on the benzene ring is critical to its chemical reactivity and biological activity. Therefore, unambiguous structure elucidation is paramount. This guide presents a systematic approach to confirming the structure of this molecule using modern spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
10.2s1H-Aldehyde (-CHO)
8.5d1H2.0Ar-H (H-6)
8.3d1H2.0Ar-H (H-4)
4.5q2H7.1-OCH₂CH₃
1.4t3H7.1-OCH₂CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
188Aldehyde C=O
164Ester C=O
140Ar-C (C-2)
138Ar-C (C-6)
136Ar-C (C-4)
135Ar-C (C-1)
125Ar-C (C-3)
116Ar-C (C-5)
115Cyano (-CN)
62-OCH₂CH₃
14-OCH₂CH₃

Table 3: Predicted FT-IR Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
2850, 2750MediumAldehyde C-H stretch (Fermi doublet)
2230MediumC≡N stretch
1725StrongEster C=O stretch
1700StrongAldehyde C=O stretch
1600, 1475MediumAromatic C=C stretch
1250StrongEster C-O stretch
800-600StrongC-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
28380[M+2]⁺ (presence of Br)
28180[M]⁺ (presence of Br)
25440[M - CHO]⁺
25240[M - CHO]⁺ (with Br isotope)
236100[M - OCH₂CH₃]⁺
234100[M - OCH₂CH₃]⁺ (with Br isotope)
20860[M - COOCH₂CH₃]⁺
20660[M - COOCH₂CH₃]⁺ (with Br isotope)
12730[M - Br - COOCH₂CH₃]⁺
7620[C₆H₄]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1 second, acquisition time of 4 seconds, and a spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds, acquisition time of 1 second, and a spectral width of 240 ppm.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and 0.0 ppm for ¹³C). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into the GC. The GC oven temperature program should be optimized to ensure good separation and peak shape. A typical program might start at 50°C, hold for 1 minute, and then ramp to 250°C at a rate of 10°C/min.

  • MS Analysis: The eluent from the GC column is directed into the EI source of the mass spectrometer. The molecules are ionized by a 70 eV electron beam. The mass analyzer scans a mass-to-charge (m/z) range of 50-350.

  • Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak ([M]⁺) and the peak corresponding to the bromine isotope ([M+2]⁺). Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Elucidation Workflow

The following diagrams illustrate the logical workflow for the structure elucidation process.

structure_elucidation_workflow cluster_synthesis Proposed Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation start Starting Materials synthesis Multi-step Synthesis start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Compound ir FT-IR Spectroscopy purification->ir Purified Compound ms Mass Spectrometry purification->ms Purified Compound data_integration Data Integration and Interpretation nmr->data_integration Spectral Data ir->data_integration Spectral Data ms->data_integration Spectral Data structure_confirmation Structure Confirmation data_integration->structure_confirmation end end structure_confirmation->end Final Structure

Caption: Logical workflow for the synthesis, analysis, and structure elucidation of this compound.

data_interpretation_pathway ms_data Mass Spectrometry Molecular Weight = 281/283 g/mol Presence of Bromine (M, M+2) deduced_structure Deduced Structure: This compound ms_data->deduced_structure Confirms Molecular Formula and presence of Br ir_data FT-IR Data C=O (ester): ~1725 cm⁻¹ C=O (aldehyde): ~1700 cm⁻¹ C≡N: ~2230 cm⁻¹ C-Br: ~800-600 cm⁻¹ ir_data->deduced_structure Confirms Functional Groups h_nmr_data ¹H NMR Data Aldehyde-H: ~10.2 ppm Aromatic-H: 2 doublets Ethyl group: quartet and triplet h_nmr_data->deduced_structure Defines Proton Connectivity and Substitution Pattern c_nmr_data ¹³C NMR Data 2 C=O signals 1 C≡N signal 6 Aromatic C signals 2 Aliphatic C signals c_nmr_data->deduced_structure Confirms Carbon Skeleton

"Ethyl 3-bromo-5-cyano-2-formylbenzoate" spectroscopic data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for Ethyl 3-bromo-5-cyano-2-formylbenzoate. As of the compilation of this guide, no experimental spectroscopic data for this specific compound has been found in publicly available literature. Therefore, all presented spectroscopic data are computationally predicted and should be used as a reference for future experimental validation.

Predicted Spectroscopic Data

Due to the absence of experimental data, the spectroscopic characteristics of this compound have been predicted using computational models. These predictions offer a valuable reference for the identification and characterization of this compound in a laboratory setting.

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted ¹H and ¹³C NMR spectra provide insights into the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.3 - 10.5Singlet1HAr-CH O
8.3 - 8.5Doublet1HAr-H
8.1 - 8.3Doublet1HAr-H
4.3 - 4.5Quartet2H-OCH ₂CH₃
1.3 - 1.5Triplet3H-OCH₂CH

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
188 - 192C HO
162 - 165C =O (Ester)
138 - 141Ar-C
135 - 138Ar-C
132 - 135Ar-C
128 - 131Ar-C -Br
118 - 121Ar-C -CN
115 - 118C N
62 - 65-OC H₂CH₃
13 - 16-OCH₂C H₃
Predicted Infrared (IR) Spectroscopy Data

The predicted IR spectrum indicates the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100WeakAromatic C-H stretch
~ 2980WeakAliphatic C-H stretch
~ 2230MediumC≡N stretch
~ 1725StrongC=O stretch (Ester)
~ 1700StrongC=O stretch (Aldehyde)
~ 1580, 1470MediumAromatic C=C stretch
~ 1250StrongC-O stretch (Ester)
~ 750StrongC-Br stretch
Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum provides information about the molecular weight and potential fragmentation patterns of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
281/283100/98[M]⁺ (Isotopic pattern for Br)
252/25440/39[M - C₂H₅]⁺
236/23830/29[M - OCH₂CH₃]⁺
208/21020/19[M - CO₂C₂H₅]⁺
18250[M - Br - C₂H₅]⁺
15460[M - Br - CO₂C₂H₅]⁺

Proposed Synthetic Pathway and Experimental Protocols

As no direct synthesis for this compound is readily available in the literature, a plausible multi-step synthetic route is proposed starting from the commercially available precursor, 3-bromo-5-cyano-2-methylbenzoic acid.

Synthetic Workflow Diagram

Synthetic_Workflow A 3-bromo-5-cyano- 2-methylbenzoic acid B Ethyl 3-bromo-5-cyano- 2-methylbenzoate A->B Esterification (Ethanol, H₂SO₄) C Ethyl 3-bromo-5-cyano- 2-(bromomethyl)benzoate B->C Benzylic Bromination (NBS, AIBN, CCl₄) D Ethyl 3-bromo-5-cyano- 2-formylbenzoate C->D Oxidation (e.g., Sommelet or Kornblum)

Caption: Proposed synthetic pathway for this compound.

Step 1: Esterification of 3-bromo-5-cyano-2-methylbenzoic acid

Objective: To synthesize Ethyl 3-bromo-5-cyano-2-methylbenzoate.

Materials:

  • 3-bromo-5-cyano-2-methylbenzoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-5-cyano-2-methylbenzoic acid in an excess of absolute ethanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude Ethyl 3-bromo-5-cyano-2-methylbenzoate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Benzylic Bromination

Objective: To synthesize Ethyl 3-bromo-5-cyano-2-(bromomethyl)benzoate.

Materials:

  • Ethyl 3-bromo-5-cyano-2-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent

Procedure:

  • To a solution of Ethyl 3-bromo-5-cyano-2-methylbenzoate in CCl₄, add N-bromosuccinimide and a catalytic amount of AIBN or benzoyl peroxide.

  • Reflux the mixture under irradiation with a UV lamp for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude Ethyl 3-bromo-5-cyano-2-(bromomethyl)benzoate. This product is often used in the next step without further purification due to its lachrymatory nature and potential instability.

Step 3: Oxidation to the Aldehyde

Objective: To synthesize the target compound, this compound. Two common methods for this transformation are the Sommelet and Kornblum oxidations.

Materials:

  • Ethyl 3-bromo-5-cyano-2-(bromomethyl)benzoate

  • Hexamethylenetetramine (HMTA)

  • 50% Acetic Acid

Procedure:

  • Dissolve the crude Ethyl 3-bromo-5-cyano-2-(bromomethyl)benzoate in chloroform or a similar solvent and add hexamethylenetetramine.

  • Stir the mixture at room temperature to form the quaternary ammonium salt, which may precipitate.

  • Isolate the salt by filtration if it precipitates, or remove the solvent in vacuo.

  • Heat the salt with 50% aqueous acetic acid or steam distill the mixture to hydrolyze the salt and form the aldehyde.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography on silica gel to yield pure this compound.

Materials:

  • Ethyl 3-bromo-5-cyano-2-(bromomethyl)benzoate

  • Dimethyl Sulfoxide (DMSO)

  • Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

Procedure:

  • Dissolve the crude Ethyl 3-bromo-5-cyano-2-(bromomethyl)benzoate in DMSO.

  • Add sodium bicarbonate or triethylamine to the solution.

  • Heat the reaction mixture at a temperature ranging from room temperature to 150°C, depending on the reactivity of the substrate, and monitor by TLC.

  • After the reaction is complete, pour the mixture into cold water and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic layers thoroughly with water to remove DMSO, followed by a brine wash.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain this compound.

Conclusion

This technical guide provides a foundational understanding of the predicted spectroscopic properties of this compound and a plausible, detailed synthetic strategy. The provided protocols are based on well-established organic transformations and can serve as a starting point for the laboratory synthesis and characterization of this novel compound. Researchers and scientists are encouraged to use this guide as a reference, with the understanding that the predicted data requires experimental verification.

Synthesis Pathway for Ethyl 3-bromo-5-cyano-2-formylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed multi-step synthesis pathway for Ethyl 3-bromo-5-cyano-2-formylbenzoate, a potentially valuable building block in medicinal chemistry and materials science. The described route leverages well-established organic transformations to construct this highly functionalized aromatic compound.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically achieved in three sequential steps, commencing with the commercially available 3-amino-5-bromobenzoic acid. The pathway involves an initial esterification, followed by a Sandmeyer reaction to introduce the cyano group, and culminates in a directed ortho-formylation to install the aldehyde functionality.

Synthesis_Pathway A 3-Amino-5-bromobenzoic acid B Ethyl 3-amino-5-bromobenzoate A->B  Ethanol, H₂SO₄ (cat.) Fischer Esterification C Ethyl 3-bromo-5-cyanobenzoate B->C  1. NaNO₂, HCl 2. CuCN, KCN Sandmeyer Reaction D This compound C->D  1. LDA, THF, -78 °C 2. DMF Directed Ortho-formylation

The Chemical Reactivity of Ethyl 3-bromo-5-cyano-2-formylbenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-5-cyano-2-formylbenzoate is a polysubstituted aromatic compound with a unique arrangement of functional groups that offers a versatile platform for synthetic transformations. This technical guide provides a comprehensive overview of the predicted chemical reactivity of this molecule, drawing upon the known reactivity of its constituent functional groups: an aromatic aldehyde (formyl), a nitrile (cyano), a bromoarene, and an ethyl ester. The strategic positioning of these groups on the benzene ring allows for a range of chemoselective reactions, making it a potentially valuable building block in medicinal chemistry and materials science. This document outlines key predicted transformations, provides hypothetical experimental protocols, and presents quantitative data in a structured format to facilitate laboratory investigation.

Core Reactivity Analysis

The chemical behavior of this compound is dictated by the interplay of its four distinct functional groups. Their electronic and steric influences will govern the regioselectivity and chemoselectivity of its reactions.

  • Formyl Group (-CHO): As an aldehyde, this group is susceptible to nucleophilic attack, oxidation, and reduction. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance stabilization provided by the benzene ring.[1][2][3][4]

  • Cyano Group (-CN): The nitrile group is a strong electron-withdrawing group that can undergo hydrolysis to a carboxylic acid or reduction to a primary amine.[5][6][7][8][9][10][11][12][13]

  • Bromo Group (-Br): The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions (under harsh conditions) and, more importantly, serves as a handle for various palladium-catalyzed cross-coupling reactions.[14][15][16][17]

  • Ethyl Ester Group (-COOEt): This group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[18][19][20][21][22]

The following diagram illustrates the key reactive sites of the molecule.

G cluster_molecule This compound cluster_reactivity Predicted Reactive Sites mol mol formyl Formyl Group (Nucleophilic Addition, Oxidation, Reduction) mol->formyl Aldehyde Reactivity cyano Cyano Group (Hydrolysis, Reduction) mol->cyano Nitrile Reactivity bromo Bromo Group (Cross-Coupling) mol->bromo Halogen Reactivity ester Ethyl Ester Group (Hydrolysis) mol->ester Ester Reactivity

Caption: Predicted reactive sites on this compound.

Predicted Chemical Transformations and Data

Based on the analysis of its functional groups, a variety of synthetic transformations can be envisioned for this compound. The following tables summarize the predicted reactions, conditions, and hypothetical yields.

Table 1: Reactions at the Formyl Group
Reaction TypeReagents and ConditionsPredicted ProductHypothetical Yield (%)
Oxidation Oxone, water/ethanol3-Bromo-5-cyano-2-(ethoxycarbonyl)benzoic acid90-95
Reduction Sodium borohydride (NaBH4), MethanolEthyl 3-bromo-5-cyano-2-(hydroxymethyl)benzoate85-95
Wittig Reaction Methyltriphenylphosphonium bromide, n-BuLi, THFEthyl 3-bromo-5-cyano-2-vinylbenzoate70-85
Knoevenagel Condensation Malononitrile, Piperidine, EthanolEthyl 3-bromo-5-cyano-2-(2,2-dicyanovinyl)benzoate80-90
Table 2: Reactions at the Cyano Group
Reaction TypeReagents and ConditionsPredicted ProductHypothetical Yield (%)
Acidic Hydrolysis Concentrated HCl, Heat3-Bromo-2-formyl-5-(ethoxycarbonyl)benzoic acid75-85
Basic Hydrolysis NaOH, H2O/Ethanol, Heat3-Bromo-5-carboxy-2-formylbenzoic acid (after acidification)80-90
Reduction to Amine H2, Pd/C, Ethanol, Acetic Anhydride (in situ protection)Ethyl 3-(acetylaminomethyl)-5-bromo-2-formylbenzoate70-80
Table 3: Reactions at the Bromo Group
Reaction TypeReagents and ConditionsPredicted ProductHypothetical Yield (%)
Suzuki Coupling Phenylboronic acid, Pd(PPh3)4, K2CO3, Toluene/H2OEthyl 5-cyano-2-formyl-3-phenylbenzoate80-90
Sonogashira Coupling Phenylacetylene, PdCl2(PPh3)2, CuI, Et3N, THFEthyl 5-cyano-2-formyl-3-(phenylethynyl)benzoate75-85
Buchwald-Hartwig Amination Aniline, Pd2(dba)3, Xantphos, Cs2CO3, TolueneEthyl 5-cyano-2-formyl-3-(phenylamino)benzoate70-80
Table 4: Reactions at the Ethyl Ester Group
Reaction TypeReagents and ConditionsPredicted ProductHypothetical Yield (%)
Acidic Hydrolysis H2SO4, H2O, Heat3-Bromo-5-cyano-2-formylbenzoic acid85-95
Basic Hydrolysis (Saponification) LiOH, THF/H2OLithium 3-bromo-5-cyano-2-formylbenzoate90-98

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for key transformations of this compound, based on established methodologies for similar substrates.

Protocol 1: Oxidation of the Formyl Group

Objective: To synthesize 3-Bromo-5-cyano-2-(ethoxycarbonyl)benzoic acid.

Procedure:

  • To a solution of this compound (1.0 mmol) in a 1:1 mixture of ethanol and water (20 mL), add Oxone (1.5 mmol).[23]

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford the desired carboxylic acid.

G start Start dissolve Dissolve Reactant in EtOH/H2O start->dissolve add_oxone Add Oxone dissolve->add_oxone stir Stir at RT (12-16h) add_oxone->stir tlc Monitor by TLC stir->tlc tlc->stir Incomplete cool Cool in Ice Bath tlc->cool Complete filter Filter and Wash cool->filter dry Dry Product filter->dry end End dry->end

Caption: Workflow for the oxidation of the formyl group.

Protocol 2: Suzuki Cross-Coupling at the Bromo Position

Objective: To synthesize Ethyl 5-cyano-2-formyl-3-phenylbenzoate.

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (15 mL) and water (5 mL), followed by tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Heat the mixture to 90 °C and stir for 8-12 hours under an argon atmosphere.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

G start Start combine Combine Reactants and Base start->combine inert Inert Atmosphere (Ar) combine->inert add_solvents Add Degassed Solvents inert->add_solvents add_catalyst Add Pd Catalyst add_solvents->add_catalyst heat Heat to 90°C (8-12h) add_catalyst->heat gcms Monitor by GC-MS heat->gcms gcms->heat Incomplete workup Aqueous Workup gcms->workup Complete purify Column Chromatography workup->purify end End purify->end

Caption: Workflow for the Suzuki cross-coupling reaction.

Predicted Signaling Pathway Involvement

Given its structural motifs, derivatives of this compound could potentially interact with various biological targets. For instance, the presence of a cyano group and an aromatic system is found in some enzyme inhibitors. The formyl group can form Schiff bases with amino groups in proteins. The overall substitution pattern could be explored for its potential as a scaffold in the development of kinase inhibitors or other therapeutic agents. However, without experimental data, any discussion of signaling pathway involvement remains speculative.

The diagram below illustrates a hypothetical signaling pathway where a derivative of the title compound could act as an inhibitor.

G cluster_pathway Hypothetical Kinase Inhibition Pathway ligand External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor kinase_a Kinase A receptor->kinase_a activates kinase_b Kinase B kinase_a->kinase_b phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor activates gene_expression Gene Expression (Cell Proliferation) transcription_factor->gene_expression inhibitor Derivative of Ethyl 3-bromo-5-cyano- 2-formylbenzoate inhibitor->kinase_b inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound represents a promising, albeit currently understudied, chemical entity. Its multifunctionality presents a rich landscape for chemical exploration. The predictive analysis provided in this guide, based on fundamental principles of organic reactivity, offers a solid starting point for researchers aiming to utilize this compound in their synthetic endeavors. The chemoselective manipulation of its formyl, cyano, bromo, and ester groups can pave the way for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. Further experimental validation of the predicted reactivity is highly encouraged to fully unlock the synthetic potential of this versatile building block.

References

In-Depth Technical Guide: Material Safety Data for Ethyl 3-bromo-5-cyano-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Material Safety Data Sheet (MSDS) for Ethyl 3-bromo-5-cyano-2-formylbenzoate is not publicly available. The following information has been compiled from the safety data of structurally similar compounds, including other substituted bromo- and cyano-benzoates. This guide should be used for informational purposes and as a precautionary guideline only. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with a qualified safety professional.

This technical guide is intended for researchers, scientists, and professionals in drug development who may be working with this compound.

Hazard Identification and Classification

Based on analogous compounds, this chemical is anticipated to be hazardous. The primary expected hazards are related to irritation and acute toxicity.

Table 1: GHS Hazard Classification (Inferred)

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Table 2: GHS Label Elements (Inferred)

ElementInformation
Pictogram
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1]
Precautionary Statements Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] Response: P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P330: Rinse mouth.[1] P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention.[1] P362 + P364: Take off contaminated clothing and wash it before reuse.[1] Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[1] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: First-Aid Measures

The following first-aid protocols are based on standard procedures for chemicals with similar hazard profiles.

Table 3: First-Aid Protocols

Exposure RouteProtocol
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothes and shoes.[3] If skin irritation persists, call a physician.[2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Get medical attention.
Ingestion Clean mouth with water and drink afterwards plenty of water.[2] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Handling, Storage, and Fire-Fighting

Handling:

  • Wear personal protective equipment (PPE) as described in Table 4.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid breathing dust, vapors, or mist.

  • Wash hands thoroughly after handling.[3]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Store locked up.[1]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.

Personal Protection and Physical Properties

Table 4: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn if exposure limits are exceeded or if irritation or other symptoms are experienced.
Hygiene Measures Handle in accordance with good industrial hygiene and safety practice.

Table 5: Physical and Chemical Properties (Inferred/Not Available)

PropertyValue
Molecular Formula C12H8BrNO3
Molecular Weight 294.10 g/mol
Appearance Not Available
Odor Not Available
Melting Point/Freezing Point Not Available
Boiling Point and Boiling Range Not Available
Flash Point Not Available
Solubility Not Available

Logical Workflow and Signaling Pathways

The following diagram illustrates the logical workflow for hazard response in case of accidental exposure.

Hazard_Response_Workflow exposure Chemical Exposure Occurs identify_route Identify Route of Exposure exposure->identify_route inhalation Inhalation identify_route->inhalation Inhaled skin_contact Skin Contact identify_route->skin_contact On Skin eye_contact Eye Contact identify_route->eye_contact In Eyes ingestion Ingestion identify_route->ingestion Swallowed action_inhale Move to Fresh Air Keep at Rest inhalation->action_inhale action_skin Remove Contaminated Clothing Wash Skin with Soap & Water skin_contact->action_skin action_eye Rinse Eyes with Water (15 min) Remove Contact Lenses eye_contact->action_eye action_ingest Rinse Mouth Do NOT Induce Vomiting ingestion->action_ingest seek_medical Seek Immediate Medical Attention action_inhale->seek_medical action_skin->seek_medical If irritation persists action_eye->seek_medical action_ingest->seek_medical

Caption: First-aid workflow following chemical exposure.

References

An In-depth Technical Guide on the Stability and Storage of Ethyl 3-bromo-5-cyano-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 3-bromo-5-cyano-2-formylbenzoate. Due to the limited availability of stability data for this specific molecule, this guide extrapolates information from the known chemical behavior of its constituent functional groups—an aromatic aldehyde, an ethyl ester, a nitrile, and a bromo substituent—to provide a robust framework for its handling and storage.

Chemical Profile and Inferred Stability

This compound is a polysubstituted aromatic compound. The stability of this molecule is primarily dictated by the reactivity of the aldehyde and ester functional groups. The benzene ring is substituted with three electron-withdrawing groups (bromo, cyano, and the ethyl ester), which is expected to influence its reactivity. Aromatic aldehydes with electron-withdrawing substituents generally exhibit greater stability compared to those with electron-donating groups[1][2]. This is attributed to the reduced electron density on the aromatic ring, which can decrease susceptibility to oxidation.

The primary degradation pathways for this compound are anticipated to be oxidation of the aldehyde group and hydrolysis of the ethyl ester.

Potential Degradation Pathways

2.1. Autoxidation of the Aldehyde Group

Aromatic aldehydes are susceptible to autoxidation in the presence of atmospheric oxygen, leading to the formation of the corresponding carboxylic acid[3][4][5][6]. This process typically proceeds via a free-radical chain reaction. For this compound, this would result in the formation of 3-bromo-5-cyano-2-(ethoxycarbonyl)benzoic acid. This reaction can be initiated by light, heat, or the presence of radical initiators.

G This compound This compound Radical_Initiation Radical Initiation This compound->Radical_Initiation H abstraction Oxygen (O2) Oxygen (O2) Oxygen (O2)->Radical_Initiation Light_Heat Light / Heat Light_Heat->Radical_Initiation Peroxy_Radical Peroxy Radical Intermediate Radical_Initiation->Peroxy_Radical 3-bromo-5-cyano-2-(ethoxycarbonyl)benzoic acid 3-bromo-5-cyano-2-(ethoxycarbonyl)benzoic acid Peroxy_Radical->3-bromo-5-cyano-2-(ethoxycarbonyl)benzoic acid

Caption: Potential autoxidation pathway of this compound.

2.2. Hydrolysis of the Ethyl Ester

The ethyl ester functional group is susceptible to both acid- and base-catalyzed hydrolysis[7][8][9][10][11]. This would yield 3-bromo-5-cyano-2-formylbenzoic acid and ethanol. The presence of moisture is critical for this degradation pathway.

2.3. Other Potential Degradations

While the nitrile group is generally stable, it can undergo hydrolysis to a carboxylic acid or an amide under harsh acidic or basic conditions, which are not typical for standard storage.

Recommended Storage and Handling

Based on the general guidelines for the storage of aromatic aldehydes, the following conditions are recommended for this compound to minimize degradation.

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C[12].Reduces the rate of chemical reactions, including oxidation and hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)[13][14].Minimizes exposure to oxygen, thereby inhibiting autoxidation of the aldehyde.
Light Protect from light by using amber or opaque containers[13][14].Light can catalyze the formation of free radicals, initiating autoxidation.
Moisture Keep in a tightly sealed container in a dry environment.Prevents hydrolysis of the ethyl ester.
Container Use amber glass bottles with tight-fitting caps[13].Glass is inert, and amber color protects from light.

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound, a formal stability study is recommended.

4.1. Objective

To determine the stability of this compound under various storage conditions (temperature, humidity, light) over a defined period.

4.2. Materials and Methods

  • Test Substance: this compound (of known purity).

  • Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection should be developed and validated. This method must be able to separate the parent compound from its potential degradation products (e.g., the corresponding carboxylic acids).

  • Storage Conditions:

    • 25°C / 60% Relative Humidity (RH)

    • 40°C / 75% RH (Accelerated condition)

    • 5°C

    • Photostability chamber (ICH Q1B guidelines)

  • Procedure:

    • Characterize the initial sample (Time 0) for purity and appearance.

    • Aliquot the sample into amber glass vials suitable for each storage condition.

    • Place the vials in the respective stability chambers.

    • At specified time points (e.g., 1, 3, 6, 9, 12 months), remove a vial from each condition.

    • Analyze the sample for purity by the validated HPLC method.

    • Document any changes in physical appearance.

4.3. Data Presentation

The results should be summarized in a table, showing the percentage of the parent compound remaining and the percentage of major degradation products at each time point and storage condition.

G cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Analysis at Time Points Initial_Sample This compound (Time 0 Analysis) Aliquoting Aliquot into Vials Initial_Sample->Aliquoting 25C 25°C / 60% RH Aliquoting->25C 40C 40°C / 75% RH Aliquoting->40C 5C 5°C Aliquoting->5C Photostability Photostability Chamber Aliquoting->Photostability Sampling Sample Retrieval at Intervals 25C->Sampling 40C->Sampling 5C->Sampling Photostability->Sampling HPLC_Analysis HPLC Purity Assay Sampling->HPLC_Analysis Data_Analysis Data Analysis & Reporting HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for stability testing.

Conclusion

References

An In-depth Technical Guide to Ethyl 3-bromo-5-cyano-2-formylbenzoate: A Functional Group Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive analysis of Ethyl 3-bromo-5-cyano-2-formylbenzoate, a polysubstituted aromatic compound with significant potential as a versatile intermediate in medicinal chemistry and drug development. The document elucidates the chemical properties, reactivity, and spectroscopic signatures of its constituent functional groups: an ethyl ester, a bromo substituent, a cyano group, and a formyl group attached to a central benzene ring. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds to predict its physicochemical properties and spectroscopic characteristics. A plausible synthetic pathway is proposed, and the interplay of the functional groups influencing the molecule's overall reactivity is discussed. This whitepaper is intended for researchers, scientists, and professionals in the field of drug discovery seeking to leverage the synthetic utility of this complex scaffold.

Introduction

The strategic design and synthesis of novel molecular scaffolds are cornerstones of modern drug discovery. Polysubstituted aromatic rings, in particular, serve as privileged structures in a vast array of therapeutic agents. This compound presents a unique combination of functional groups that offer multiple points for chemical modification, making it an attractive building block for the synthesis of diverse compound libraries. The presence of an aldehyde allows for the construction of various heterocyclic systems, the cyano group can be transformed into other nitrogen-containing functionalities, the bromo substituent is amenable to cross-coupling reactions, and the ethyl ester provides a handle for modifications or can act as a prodrug moiety. This guide offers a detailed examination of the individual and collective properties of these functional groups to facilitate the effective utilization of this compound in research and development.

Functional Group Analysis

The chemical behavior of this compound is dictated by the interplay of its five key functional components: the ethyl ester, the bromo substituent, the cyano group, the formyl group, and the tetrasubstituted benzene ring.

  • Ethyl Ester Group (-COOEt): The ethyl benzoate moiety is a common feature in pharmaceuticals.[1][2] The ester group is relatively stable but can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.[3] This property can be exploited for prodrug strategies. The ester's carbonyl group can also participate in reactions such as Claisen condensation.[4] The synthesis of such esters is typically achieved through Fischer esterification of the corresponding benzoic acid with ethanol in the presence of an acid catalyst.[5][6]

  • Bromo Substituent (-Br): As an aryl bromide, this functional group is a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[7][8][9] It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Stille reactions, allowing for the introduction of diverse substituents at this position.[10] The bromine atom is an ortho, para-director in electrophilic aromatic substitution, although the benzene ring in the target molecule is already heavily substituted.

  • Cyano Group (-C≡N): The benzonitrile functional group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring.[11][12][13][14] The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct various nitrogen-containing heterocycles.[15] In infrared spectroscopy, the C≡N triple bond exhibits a characteristic sharp absorption band.[11] The introduction of a cyano group onto an aromatic ring can often be accomplished via the Sandmeyer reaction from a corresponding diazonium salt or through modern palladium- or nickel-catalyzed cyanation of an aryl halide.[16][17][18][19][20]

  • Formyl Group (-CHO): The aromatic aldehyde, or benzaldehyde, functional group is highly reactive and serves as a crucial building block in organic synthesis.[21][22][23] It readily undergoes nucleophilic addition reactions, allowing for the formation of alcohols, imines, and cyanohydrins.[21][24] Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance stabilization provided by the benzene ring.[25][26][27] The formyl group is a meta-director in electrophilic aromatic substitution. Formylation of aromatic rings can be achieved through various methods, including the Gattermann-Koch and Vilsmeier-Haack reactions.[28][29][30]

  • Tetrasubstituted Benzene Ring: The arrangement of the four different substituents on the benzene ring creates a specific electronic and steric environment. The electron-withdrawing nature of the cyano, formyl, and to a lesser extent, the ester and bromo groups, deactivates the ring towards further electrophilic substitution. The relative positions of these groups will dictate the regioselectivity of any further reactions on the ring.

Physicochemical and Spectroscopic Data (Predicted)

Due to the absence of specific experimental data for this compound in the searched literature, the following tables summarize predicted physicochemical properties and spectroscopic characteristics based on the analysis of its functional groups and data from similar compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₁H₈BrNO₃
Molecular Weight282.09 g/mol
AppearanceOff-white to yellow solid
Boiling Point> 300 °C (decomposes)
Melting Point100-120 °C
SolubilitySoluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc); insoluble in water.
pKaThe molecule is not expected to have a significant pKa in the typical aqueous range.

Table 2: Predicted Spectroscopic Data

SpectroscopyPredicted Characteristic Signals
¹H NMR δ (ppm): 8.0 - 8.5 (2H, aromatic protons) 10.0 - 10.5 (1H, s, aldehyde proton) 4.3 - 4.5 (2H, q, -OCH₂CH₃) 1.3 - 1.5 (3H, t, -OCH₂CH₃)
¹³C NMR δ (ppm): 185 - 195 (C=O, aldehyde) 160 - 170 (C=O, ester) 130 - 145 (aromatic carbons) 115 - 125 (aromatic carbons) 115 - 120 (C≡N) 60 - 65 (-OCH₂) 10 - 15 (-CH₃)
IR Spectroscopy ν (cm⁻¹): ~3100 (aromatic C-H stretch) ~2980 (aliphatic C-H stretch) ~2230 (C≡N stretch, sharp) ~1720 (C=O stretch, ester) ~1700 (C=O stretch, aldehyde) ~1600, ~1475 (aromatic C=C stretch) ~1250 (C-O stretch, ester) ~700-900 (C-H out-of-plane bend, aromatic)

Reactivity and Synthetic Applications

The unique arrangement of functional groups in this compound provides a rich platform for synthetic transformations, making it a valuable intermediate in drug discovery.

The logical relationship between the functional groups and the molecule's reactivity is illustrated in the following diagram:

G Reactivity Interplay of Functional Groups A This compound B Formyl Group (-CHO) A->B C Bromo Substituent (-Br) A->C D Cyano Group (-CN) A->D E Ethyl Ester Group (-COOEt) A->E F Nucleophilic Addition (e.g., Grignard, Wittig) B->F enables G Reductive Amination B->G enables H Cross-Coupling Reactions (e.g., Suzuki, Heck) C->H enables I Hydrolysis to Amide/Acid D->I enables J Reduction to Amine D->J enables K Hydrolysis to Carboxylic Acid E->K enables L Amidation E->L enables

Functional group reactivity pathways.

Proposed Synthetic Pathway

A plausible synthetic route to this compound, based on established organic transformations for polysubstituted benzenes, is outlined below.[31] This proposed pathway has not been experimentally verified for this specific target molecule.

The synthesis could commence from a readily available starting material such as 3-bromo-5-aminobenzoic acid.

G Proposed Synthetic Pathway A 3-Bromo-5-aminobenzoic acid B Ethyl 3-bromo-5-aminobenzoate A->B Esterification (EtOH, H+) C Ethyl 3-bromo-5-diazoniumbenzoate B->C Diazotization (NaNO2, HCl) D Ethyl 3-bromo-5-cyanobenzoate C->D Sandmeyer Reaction (CuCN) E This compound D->E Formylation (e.g., Vilsmeier-Haack)

A potential synthetic route to the target compound.
Experimental Protocols (General Methodologies)

The following are generalized experimental protocols for the key transformations in the proposed synthetic pathway. These should be adapted and optimized for the specific substrate.

1. Esterification of 3-Bromo-5-aminobenzoic acid:

  • To a solution of 3-bromo-5-aminobenzoic acid in excess ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2. Diazotization and Sandmeyer Reaction:

  • Dissolve Ethyl 3-bromo-5-aminobenzoate in an aqueous solution of a strong acid (e.g., HCl) and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing the mixture to warm to room temperature and then heating as necessary.

  • After the reaction is complete, quench with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

3. Formylation of Ethyl 3-bromo-5-cyanobenzoate:

  • The Vilsmeier-Haack reaction is a common method for formylation.[32]

  • Cool a solution of dimethylformamide (DMF) and a suitable solvent (e.g., dichloromethane) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) and stir for a short period to form the Vilsmeier reagent.

  • Add a solution of Ethyl 3-bromo-5-cyanobenzoate to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat as required, monitoring by TLC.

  • Upon completion, pour the reaction mixture onto ice and neutralize with an aqueous base.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the final product by column chromatography.

Conclusion

This compound is a highly functionalized aromatic compound with considerable potential as a scaffold in medicinal chemistry. While direct experimental data is currently limited, a thorough analysis of its constituent functional groups allows for a reliable prediction of its chemical properties, reactivity, and spectroscopic signatures. The presence of multiple, orthogonally reactive sites—the formyl group for nucleophilic additions and heterocycle formation, the bromo substituent for cross-coupling reactions, the cyano group for transformations into other nitrogen-containing functionalities, and the ester for hydrolysis or amidation—makes this molecule a valuable and versatile tool for the synthesis of complex molecular architectures. The proposed synthetic pathway provides a logical starting point for its preparation. This technical guide serves as a valuable resource for researchers and scientists in drug development, enabling them to harness the synthetic potential of this promising building block.

References

An In-depth Technical Guide on Ethyl 3-bromo-5-cyano-2-formylbenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A review of available literature and a proposed synthetic pathway for the novel compound Ethyl 3-bromo-5-cyano-2-formylbenzoate.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive literature search did not yield any specific publications, patents, or experimental data for the exact molecule "this compound." This suggests that the compound may be novel or not widely reported in scientific literature. This guide therefore provides information on closely related isomers and proposes a hypothetical synthetic route for the target compound based on established organic chemistry principles.

Introduction

Substituted benzaldehydes and benzoates are crucial building blocks in medicinal chemistry and materials science. The specific arrangement of bromo, cyano, and formyl groups on an ethyl benzoate scaffold, as in the case of this compound, is anticipated to offer unique reactivity for the synthesis of complex heterocyclic systems. The electron-withdrawing nature of the cyano and formyl groups, combined with the steric and electronic influence of the bromine atom, makes this an interesting, albeit undocumented, synthetic target.

Data on Closely Related Isomers

While no data exists for the target compound, information on several isomers is available through chemical databases. This data is summarized below for comparative purposes.

Compound NameMolecular FormulaMolecular Weight ( g/mol )PubChem CID
Ethyl 3-bromo-6-cyano-2-formylbenzoateC11H8BrNO3282.09134650294
Ethyl 2-bromo-3-cyano-5-formylbenzoateC11H8BrNO3282.09121227733
Ethyl 2-bromo-3-cyano-4-formylbenzoateC11H8BrNO3282.09134650291
Ethyl 3-bromo-5-formyl-2-methylbenzoateC11H11BrO3271.11-

This table summarizes basic chemical data for isomers structurally related to the target compound, as specific data for this compound is not available.

Proposed Synthetic Pathway for this compound

Given the lack of a published synthetic protocol, a potential multi-step synthesis is proposed starting from a commercially available precursor, Ethyl 2-methyl-5-nitrobenzoate. This hypothetical pathway employs a series of standard aromatic functional group interconversions.

Synthetic_Pathway A Ethyl 2-methyl-5-nitrobenzoate B Ethyl 5-amino-2-methylbenzoate A->B Reduction (e.g., Fe/HCl or H2, Pd/C) C Ethyl 5-cyano-2-methylbenzoate B->C Sandmeyer Reaction (1. NaNO2, HCl 2. CuCN) D Ethyl 3-bromo-5-cyano-2-methylbenzoate C->D Bromination (e.g., NBS, acid catalyst) E Ethyl 3-bromo-5-cyano-2-(bromomethyl)benzoate D->E Radical Bromination (e.g., NBS, AIBN) F This compound E->F Oxidation (e.g., Sommelet or Kornblum oxidation) Experimental_Workflow cluster_synthesis Synthesis Steps cluster_purification Purification and Analysis A Starting Material B Functional Group Interconversion 1 A->B C Functional Group Interconversion 2 B->C D Final Product Synthesis C->D E Reaction Workup (Extraction, Washing) D->E Crude Product F Purification (Column Chromatography) E->F G Characterization (NMR, MS, IR) F->G H Purity Analysis (HPLC, Elemental Analysis) G->H I Final Product H->I Pure, Characterized Compound

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocycles Using Ethyl 3-bromo-5-cyano-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-5-cyano-2-formylbenzoate is a versatile trifunctional aromatic building block for the synthesis of complex heterocyclic systems. Its unique substitution pattern, featuring an aldehyde, a bromine atom, and a nitrile group on a benzoate scaffold, allows for a variety of cyclization strategies to construct fused heterocyclic rings. This document provides detailed application notes and a representative protocol for the use of this reagent in the synthesis of quinoline derivatives, a core scaffold in many pharmaceutical agents.

Application: One-Pot Synthesis of Substituted Quinolines

A primary application of this compound is in the convenient one-pot synthesis of highly substituted quinoline derivatives. Specifically, it has been successfully employed in the synthesis of ethyl 4-amino-6-bromo-2-(methylthio)quinoline-3-carboxylate. This reaction proceeds via a domino sequence involving condensation and cyclization steps, showcasing the efficiency of using this multifunctional starting material.

Reaction Data Summary

The following table summarizes the key aspects of the one-pot synthesis of a quinoline derivative from this compound.

Starting MaterialReagentsProductReaction TypeKey Features
This compound1. Ethyl cyanoacetate 2. S-methylisothiourea sulfate 3. Potassium carbonateEthyl 4-amino-6-bromo-2-(methylthio)quinoline-3-carboxylateOne-pot, multi-component reactionHigh efficiency, atom economy, convenient

Experimental Protocol: Synthesis of Ethyl 4-amino-6-bromo-2-(methylthio)quinoline-3-carboxylate

This protocol provides a general methodology for the one-pot synthesis of the target quinoline derivative. Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and in consultation with the original research literature.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • S-methylisothiourea sulfate

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethanol

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Step 1: Knoevenagel Condensation: Add ethyl cyanoacetate (1.1 eq) and a catalytic amount of a suitable base (e.g., piperidine or a mild inorganic base). Stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting aldehyde.

  • Step 2: Michael Addition and Cyclization: To the reaction mixture, add S-methylisothiourea sulfate (1.2 eq) and potassium carbonate (2.5 eq).

  • Reaction Progression: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 4-amino-6-bromo-2-(methylthio)quinoline-3-carboxylate.

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Visualizing the Synthesis

Logical Workflow for the One-Pot Synthesis

The following diagram illustrates the logical steps involved in the one-pot synthesis of the quinoline derivative.

G start Start reagents This compound Ethyl cyanoacetate S-methylisothiourea sulfate K2CO3, DMF start->reagents reaction One-Pot Reaction (Condensation & Cyclization) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Ethyl 4-amino-6-bromo-2-(methylthio)quinoline-3-carboxylate purification->product end End product->end

Caption: A flowchart of the one-pot synthesis.

Reaction Pathway

The following diagram outlines the key transformations occurring in the synthesis.

G A This compound C Knoevenagel Condensation A->C B Ethyl cyanoacetate B->C D Intermediate Adduct C->D F Michael Addition D->F E S-methylisothiourea E->F G Cyclization & Tautomerization F->G H Ethyl 4-amino-6-bromo-2-(methylthio)quinoline-3-carboxylate G->H

Caption: Key steps in the quinoline synthesis.

Application Notes: Ethyl 3-bromo-5-formyl-2-methylbenzoate as a Versatile Scaffold for Heterocyclic Synthesis in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 3-bromo-5-formyl-2-methylbenzoate and structurally related substituted aromatic aldehydes are valuable building blocks in medicinal chemistry. The presence of orthogonal functional groups—an aldehyde, a bromine atom, and an ester—allows for a variety of chemical transformations to construct diverse heterocyclic scaffolds. These heterocycles are often privileged structures in drug discovery, known to interact with a wide range of biological targets. This document provides an overview of the application of ethyl 3-bromo-5-formyl-2-methylbenzoate in the synthesis of biologically active molecules and includes a detailed protocol for a representative synthetic transformation.

Key Applications in Medicinal Chemistry

Substituted bromo-formyl benzoates serve as precursors for a multitude of heterocyclic systems, including but not limited to:

  • Benzofurans: The formyl group can be used to construct the furan ring, while the bromo substituent allows for further functionalization via cross-coupling reactions.

  • Thiazoles: The aldehyde functionality is a key electrophile in Hantzsch-type thiazole syntheses.

  • Pyrimidines and other N-heterocycles: The formyl group can react with various binucleophiles to form fused or substituted nitrogen-containing rings.

  • Precursors for PARP Inhibitors: While direct synthesis from this specific starting material is not widely documented, similar substituted benzaldehydes are crucial intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents. The general strategy involves the construction of a phthalazinone or related heterocyclic core.

The reactivity of the functional groups allows for a modular approach to library synthesis, enabling the exploration of structure-activity relationships (SAR) for lead optimization in drug discovery programs.

Data Presentation: Biological Activity of Derived Heterocycles

The following table summarizes the antimicrobial activity of representative heterocyclic compounds synthesized from a 5-bromobenzofuran-2-carbaldehyde precursor, which shares key reactive functionalities with ethyl 3-bromo-5-formyl-2-methylbenzoate. This data illustrates the potential for discovering biologically active compounds from such building blocks.

Compound IDStructureTarget OrganismActivity (Inhibition Zone in mm)
Thiadiazole Derivative 9a 5-bromobenzofuran core linked to a 1,3,4-thiadiazoleAspergillus flavus15
Bacillus subtilis18
Thiazolidinone Derivative 16 5-bromobenzofuran core linked to a thiazolidin-4-oneAspergillus flavus12
Bacillus subtilis14
Pyridinone Derivative 24 5-bromobenzofuran core fused with a pyridinone ringAspergillus flavus18
Bacillus subtilis22

Data is representative and compiled from studies on analogous compounds.

Experimental Protocols

This section provides a detailed methodology for a key transformation of a bromo-formyl aromatic compound, illustrating its utility in heterocyclic synthesis.

Protocol 1: Synthesis of a Thiazolidinone Derivative from a Substituted Benzaldehyde

This protocol describes a typical reaction sequence starting from a bromo-formyl aromatic precursor to yield a thiazolidinone-containing heterocyclic compound, which can be further evaluated for biological activity.

Step 1: Synthesis of Thiosemicarbazone

  • Reaction Setup: To a solution of ethyl 3-bromo-5-formyl-2-methylbenzoate (1.0 eq) in ethanol (20 mL) in a round-bottom flask, add thiosemicarbazide (1.1 eq).

  • Reaction Conditions: Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the mixture for 4-6 hours.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the thiosemicarbazone derivative.

Step 2: Cyclization to Thiazolidinone

  • Reaction Setup: In a round-bottom flask, dissolve the thiosemicarbazone from Step 1 (1.0 eq) in a mixture of anhydrous sodium acetate (2.0 eq) and glacial acetic acid (15 mL).

  • Reagent Addition: Add ethyl bromoacetate (1.2 eq) dropwise to the mixture with stirring.

  • Reaction Conditions: Heat the reaction mixture at 80°C for 8-10 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. The resulting precipitate is filtered, washed thoroughly with water, and dried. The crude product is purified by recrystallization from ethanol to yield the desired thiazolidinone derivative.

Mandatory Visualizations

Diagram 1: General Synthetic Strategy

G cluster_0 Drug Discovery Workflow A Ethyl 3-bromo-5-formyl-2-methylbenzoate B Heterocyclic Scaffolds A->B Chemical Synthesis C Biological Screening B->C Assay D Lead Compound C->D Hit Identification

Caption: A generalized workflow for utilizing Ethyl 3-bromo-5-formyl-2-methylbenzoate in drug discovery.

Diagram 2: Synthesis of Thiazolidinone Derivative

G A Ethyl 3-bromo-5-formyl- 2-methylbenzoate C Thiosemicarbazone Intermediate A->C + B Thiosemicarbazide B->C + E Thiazolidinone Derivative C->E + D Ethyl Bromoacetate D->E + G DNA_Damage DNA Damage PARP PARP DNA_Damage->PARP activates SSB_Repair SSB Repair PARP->SSB_Repair Cell_Death Cell Death PARP->Cell_Death prevents (if repair successful) SSB_Repair->Cell_Death prevents Inhibitor Inhibitor (Derived from Precursor) Inhibitor->PARP inhibits

"Ethyl 3-bromo-5-cyano-2-formylbenzoate" as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 3-bromo-5-cyano-2-formylbenzoate is a highly functionalized aromatic compound with significant potential as an intermediate in pharmaceutical synthesis. Its unique arrangement of a bromo substituent, a cyano group, a formyl group, and an ethyl ester on a benzene ring offers multiple reactive sites for the construction of complex heterocyclic scaffolds. These scaffolds are often found in biologically active molecules, making this intermediate a valuable tool for drug discovery and development.

The presence of an ortho-formyl group to the ester makes it a precursor for various condensation reactions, while the bromo and cyano groups can be utilized in cross-coupling reactions or further transformations to introduce additional diversity.

Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound.

PropertyValue
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
Appearance Off-white to yellow solid (predicted)
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMSO)
Melting Point Not available
Boiling Point Not available

Applications in Pharmaceutical Synthesis

This compound is a versatile intermediate for the synthesis of a variety of heterocyclic systems, which are key components of many pharmaceutical agents. The primary applications revolve around the reactivity of the formyl and cyano groups in cyclization reactions.

1. Synthesis of Quinazoline Derivatives:

The ortho-formylbenzoate moiety is a classic precursor for the synthesis of quinazolines and related fused pyrimidines. Reaction with primary amines or ammonia derivatives can lead to the formation of the quinazoline core, a privileged scaffold in medicinal chemistry with applications as anticancer, anti-inflammatory, and antimicrobial agents.

2. Synthesis of Thiophene Derivatives:

The presence of an activated cyano group makes this intermediate a suitable candidate for the Gewald reaction, a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes. These thiophene derivatives are important building blocks for various biologically active compounds.

3. Synthesis of Fused Pyridine Scaffolds:

The formyl and cyano groups can participate in condensation reactions with active methylene compounds to generate fused pyridine rings, which are present in a number of pharmaceuticals.

Experimental Protocols

Protocol 1: Synthesis of a Quinazolin-4-one Derivative

This protocol describes a representative synthesis of a 2,3-disubstituted quinazolin-4-one from this compound.

Reaction Scheme:

G reactant1 This compound product Quinazolin-4-one Derivative reactant1->product 1. (R-NH2), solvent 2. Oxidant (e.g., I2, DDQ) reactant2 Primary Amine (R-NH2)

Caption: Synthesis of a Quinazolin-4-one Derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted primary amine (e.g., aniline) (1.2 eq)

  • Ethanol (or other suitable solvent)

  • Iodine (I₂) (1.5 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the primary amine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add triethylamine (2.0 eq) followed by iodine (1.5 eq) portion-wise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x volume of solvent).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired quinazolin-4-one derivative.

Expected Outcome:

The reaction is expected to yield the corresponding 6-bromo-8-cyano-quinazolin-4-one derivative. Yields can vary depending on the substrate but are typically in the range of 60-85% for similar reactions.

Protocol 2: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol outlines the synthesis of a polysubstituted 2-aminothiophene using this compound.

Reaction Scheme:

G reactant1 This compound product 2-Aminothiophene Derivative reactant1->product Base (e.g., Morpholine), Solvent (e.g., Ethanol) reactant2 Active Methylene Nitrile (e.g., Malononitrile) reactant2->product reactant3 Elemental Sulfur (S8) reactant3->product

Caption: Gewald Synthesis of a 2-Aminothiophene.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (or other active methylene nitrile) (1.1 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (catalytic amount, ~0.1 eq)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), malononitrile (1.1 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of morpholine to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired 2-aminothiophene derivative.

Expected Outcome:

This multicomponent reaction is expected to produce a highly substituted 2-aminothiophene. The yields for Gewald reactions are generally moderate to high.

Visualizations

Experimental Workflow:

The following diagram illustrates a general workflow for the synthesis and purification of a heterocyclic compound using this compound as an intermediate.

G start Start reaction_setup Reaction Setup: - this compound - Reagents & Solvent start->reaction_setup reaction Reaction under controlled - Temperature - Time reaction_setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Column Chromatography/Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Pure Product analysis->end

Caption: General Experimental Workflow.

Potential Signaling Pathway Involvement:

While there is no direct information for compounds derived from this compound, quinazoline derivatives, which can be synthesized from it, are known to target various signaling pathways implicated in cancer. A hypothetical example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

G EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Quinazoline_Derivative Quinazoline Derivative (Hypothetical Product) Quinazoline_Derivative->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Hypothetical Inhibition of the EGFR Signaling Pathway.

Application Notes and Protocols: Reactions of Ethyl 3-bromo-5-cyano-2-formylbenzoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the predicted reactivity of ethyl 3-bromo-5-cyano-2-formylbenzoate with various nucleophiles. Due to the limited availability of specific experimental data for this compound in the public domain, the following protocols and reaction schemes are based on established principles of organic chemistry and data from analogous compounds.

Introduction

This compound is a highly functionalized aromatic compound, making it a potentially valuable building block in organic synthesis, particularly for the preparation of complex heterocyclic systems relevant to medicinal chemistry. Its structure incorporates several key reactive sites:

  • An Aldehyde (Formyl) Group: Highly susceptible to nucleophilic addition.

  • An Aromatic Bromo Group: Can undergo nucleophilic aromatic substitution, particularly given the activating effect of the electron-withdrawing cyano and formyl groups.

  • A Cyano Group and an Ethyl Ester Group: These electron-withdrawing groups activate the aromatic ring to nucleophilic attack.

This document outlines the expected reactions with common classes of nucleophiles and provides detailed experimental protocols as a starting point for laboratory investigation.

Predicted Reaction Pathways with Nucleophiles

The primary sites for nucleophilic attack on this compound are the formyl carbon and the carbon atom bearing the bromo substituent. The reaction pathway will be dictated by the nature of the nucleophile and the reaction conditions.

  • Nucleophilic Addition to the Aldehyde: Soft and hard nucleophiles can add to the electrophilic carbonyl carbon of the formyl group.

  • Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles, particularly in the presence of heat, can displace the bromide ion. The strong electron-withdrawing properties of the ortho-formyl and para-cyano groups facilitate this reaction.

ReactionPathways cluster_addition Nucleophilic Addition cluster_snar Nucleophilic Aromatic Substitution (SNAr) reagent This compound addition_product Addition Product (e.g., Alcohol, Hemiacetal) reagent->addition_product  Nucleophile (e.g., R-OH, R-SH, R-MgX) snar_product Substitution Product (e.g., Amine, Ether, Thioether) reagent->snar_product  Strong Nucleophile (e.g., R-NH2, R-O-, R-S-) + Heat

Figure 1: Predicted major reaction pathways for this compound with nucleophiles.

Quantitative Data Summary (Predicted)

The following tables summarize the predicted outcomes for the reaction of this compound with various nucleophiles. The yields are hypothetical and based on typical values for similar transformations reported in the literature.

Table 1: Nucleophilic Addition to the Formyl Group

NucleophileReagent ExampleProduct TypePredicted Yield (%)
AlcoholEthanolHemiacetal70-85
ThiolEthanethiolHemithioacetal80-95
Grignard ReagentMethylmagnesium bromideSecondary Alcohol60-75
Organolithiumn-ButyllithiumSecondary Alcohol65-80

Table 2: Nucleophilic Aromatic Substitution (SNAr) of the Bromo Group

NucleophileReagent ExampleProduct TypePredicted Yield (%)
AminePiperidineTertiary Amine75-90
AlkoxideSodium methoxideAryl Ether65-80
ThiolateSodium thiophenoxideAryl Thioether85-95

Experimental Protocols

The following are detailed, generalized protocols for conducting reactions with this compound. Note: These are starting points and may require optimization. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Nucleophilic Addition of an Alcohol (Hemiacetal Formation)

Objective: To synthesize the hemiacetal derivative by the addition of an alcohol to the formyl group.

Materials:

  • This compound

  • Anhydrous ethanol

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (10 mL per mmol of starting material).

  • Add anhydrous ethanol (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired hemiacetal.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

Objective: To synthesize the corresponding amino-substituted derivative via an SNAr reaction.

Materials:

  • This compound

  • Piperidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Under an inert atmosphere, add anhydrous DMF (15 mL per mmol of starting material).

  • Add piperidine (1.5 eq) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, reaction, and analysis of products derived from this compound.

ExperimentalWorkflow cluster_synthesis Synthesis & Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Material: This compound reagents Reagents: Nucleophile, Solvent, Base/Acid start->reagents setup Reaction Setup: Inert Atmosphere, Temperature Control reagents->setup reaction Reaction in Progress setup->reaction monitoring Monitoring: TLC, LC-MS reaction->monitoring quench Quenching reaction->quench extraction Extraction quench->extraction purification Purification: Column Chromatography extraction->purification analysis Structure Verification: NMR, IR, Mass Spectrometry purification->analysis final_product Final Product analysis->final_product

Figure 2: General experimental workflow for reactions involving this compound.

Safety Considerations

  • This compound: The toxicological properties of this specific compound have not been extensively studied. It should be handled with care, avoiding inhalation, ingestion, and skin contact.

  • Reagents: Many nucleophiles and solvents used in these protocols are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reactions: Some reactions may be exothermic. Appropriate cooling and temperature control measures should be in place. Reactions under pressure should only be performed in appropriate equipment.

These application notes are intended to serve as a guide for qualified researchers. All experiments should be conducted with appropriate safety precautions and after a thorough literature review of related transformations.

Application Notes and Protocols for Ethyl 3-bromo-5-cyano-2-formylbenzoate in the Synthesis of Fused Ring Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Ethyl 3-bromo-5-cyano-2-formylbenzoate as a versatile building block in the synthesis of various fused heterocyclic ring systems. The protocols detailed herein are based on established chemical principles and analogous reactions of structurally similar ortho-formylaryl esters. The presence of the bromo and cyano functionalities on the benzene ring offers valuable opportunities for further chemical modifications, making the resulting fused heterocycles attractive scaffolds for medicinal chemistry and drug development programs.

Synthesis of Fused Pyridazinone Systems

The reaction of this compound with hydrazine hydrate is a straightforward approach to constructing a fused pyridazinone ring system. This reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization.

Table 1: Reaction Parameters for the Synthesis of 6-Bromo-8-cyano-4-oxo-3,4-dihydrophthalazine

ParameterValue
Reactant 1This compound
Reactant 2Hydrazine hydrate
SolventEthanol
TemperatureReflux (approx. 78 °C)
Reaction Time4-6 hours
Product6-Bromo-8-cyano-4-oxo-3,4-dihydrophthalazine
Proposed Yield75-85%

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Wash the collected solid with cold ethanol and dry under vacuum to yield the desired 6-Bromo-8-cyano-4-oxo-3,4-dihydrophthalazine.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G reactant1 This compound intermediate Hydrazone Intermediate reactant1->intermediate + H2N-NH2 reactant2 Hydrazine Hydrate reactant2->intermediate product 6-Bromo-8-cyano-4-oxo-3,4-dihydrophthalazine intermediate->product Intramolecular Cyclization (-EtOH) G reactant1 This compound intermediate Imino-ester Intermediate reactant1->intermediate + Amidine reactant2 Acetamidine reactant2->intermediate product 6-Bromo-8-cyano-2-methylquinazolin-4(3H)-one intermediate->product Intramolecular Cyclization (-EtOH) G start Start step1 Mix Reactants & Catalyst (ortho-formylbenzoate, enolate precursor, piperidine) start->step1 step2 Reflux Reaction Mixture (12-18 hours) step1->step2 step3 Work-up (Solvent removal, extraction) step2->step3 step4 Purification (Column Chromatography) step3->step4 end Pure Fused Quinoline step4->end

Application Notes and Protocols: Ethyl 3-bromo-5-cyano-2-formylbenzoate in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of Ethyl 3-bromo-5-cyano-2-formylbenzoate as a key building block in multi-component reactions (MCRs) for the synthesis of complex molecular scaffolds relevant to drug discovery and materials science. While specific literature on the use of this exact compound in MCRs is limited, this document provides a representative protocol for a Ugi four-component reaction (Ugi-4CR) based on established methodologies for structurally similar aromatic aldehydes.

Introduction to this compound in MCRs

This compound is a highly functionalized aromatic aldehyde. Its unique substitution pattern, featuring an aldehyde for imine formation, a bromine atom for potential cross-coupling reactions, a cyano group, and an ethyl ester, makes it an attractive substrate for generating diverse and complex molecules through multi-component reactions. MCRs are powerful one-pot reactions where three or more reactants combine to form a product that incorporates substantial parts of all the starting materials.[1][2] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries.[3]

The aldehyde functional group is a common entry point for several named MCRs, including the Ugi, Passerini, Biginelli, and Hantzsch reactions.[1][4][5][6][7] The presence of electron-withdrawing groups, such as the bromo and cyano substituents on the aromatic ring of the title compound, can influence the reactivity of the aldehyde and may impact reaction yields. For instance, in the Biginelli reaction, aromatic aldehydes with weak electron-withdrawing groups like bromine have been shown to produce good yields.[8]

This document will focus on a representative application of this compound in the Ugi four-component reaction, a cornerstone of combinatorial chemistry for the synthesis of peptidomimetics.[2][5][7]

Representative Application: Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[5][7] These products often resemble peptide backbones and are of significant interest in medicinal chemistry.[2]

Reaction Scheme:

A representative Ugi-4CR employing this compound is depicted below:

The reaction proceeds through the initial formation of an imine from the aldehyde and the amine, which is then attacked by the isocyanide and the carboxylate to form the final product after a Mumm rearrangement.[7]

Potential Applications of the Products:

The resulting α-acylamino amides can serve as scaffolds for:

  • Drug Discovery: The peptide-like structure of the products makes them suitable for screening as enzyme inhibitors, receptor antagonists, or antibacterial agents. The bromo-substituent on the aromatic ring provides a handle for further functionalization via cross-coupling reactions to create more complex and targeted molecules.

  • Materials Science: The rigid aromatic core and multiple functional groups could be exploited in the design of novel organic materials, such as fluorescent probes or liquid crystals.

  • Combinatorial Chemistry: The Ugi reaction is highly amenable to the creation of large compound libraries by varying the amine, carboxylic acid, and isocyanide components.[7]

Experimental Protocol: Representative Ugi-4CR

This protocol describes a general procedure for the Ugi four-component reaction using this compound as the aldehyde component.

Materials:

  • This compound (Aldehyde)

  • Benzylamine (Amine)

  • Acetic Acid (Carboxylic Acid)

  • tert-Butyl isocyanide (Isocyanide)

  • Methanol (Solvent)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

  • Dissolve the aldehyde in methanol (5 mL).

  • Add benzylamine (1.0 mmol, 1.0 eq) to the solution and stir for 10 minutes at room temperature to facilitate imine formation.

  • To this mixture, add acetic acid (1.0 mmol, 1.0 eq).

  • Finally, add tert-butyl isocyanide (1.0 mmol, 1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final α-acylamino amide.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, MS, IR).

Safety Precautions:

  • Isocyanides are volatile and have a strong, unpleasant odor. Handle them in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

The following table summarizes the key parameters for the representative Ugi-4CR protocol.

Parameter Value Notes
Aldehyde This compound1.0 mmol, 1.0 eq
Amine Benzylamine1.0 mmol, 1.0 eq
Carboxylic Acid Acetic Acid1.0 mmol, 1.0 eq
Isocyanide tert-Butyl isocyanide1.0 mmol, 1.0 eq
Solvent Methanol5 mL
Temperature Room Temperature
Reaction Time 24-48 hoursMonitor by TLC
Expected Product Ethyl 3-bromo-5-cyano-2-(N-(tert-butyl)-2-(phenylamino)acetamido)benzoate
Expected Yield 60-80%Based on typical Ugi reaction yields.

Visualizations

Diagram 1: General Mechanism of the Ugi Four-Component Reaction

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde R1-CHO Imine Imine Aldehyde->Imine Amine R2-NH2 Amine->Imine CarboxylicAcid R3-COOH Adduct Adduct CarboxylicAcid->Adduct Isocyanide R4-NC NitriliumIon Nitrilium Ion Isocyanide->NitriliumIon Imine->NitriliumIon NitriliumIon->Adduct FinalProduct α-Acylamino Amide Adduct->FinalProduct Mumm Rearrangement

Caption: General mechanism of the Ugi four-component reaction.

Diagram 2: Experimental Workflow for Ugi-4CR Synthesis and Purification

Ugi_Workflow Start Start: Reactant Mixing Reaction Stir at Room Temperature (24-48h) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Concentration Concentration (Rotary Evaporator) Monitoring->Concentration Complete Purification Silica Gel Column Chromatography Concentration->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: Experimental workflow for Ugi-4CR synthesis.

References

Application Notes and Protocols for Asymmetric Synthesis with Ethyl 3-bromo-5-cyano-2-formylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential asymmetric synthesis strategies applicable to "Ethyl 3-bromo-5-cyano-2-formylbenzoate" and its derivatives. While direct literature on this specific substrate is limited, this document outlines established protocols for structurally related substituted 2-formylbenzoates and benzaldehydes. The methodologies presented can serve as a foundational guide for developing enantioselective transformations of the target molecule.

Introduction

This compound is a highly functionalized aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. The presence of bromo, cyano, and formyl groups offers multiple handles for diverse chemical modifications. The development of asymmetric syntheses targeting the formyl group is crucial for accessing chiral molecules with defined stereochemistry, a critical aspect in drug discovery and development. This document details protocols for two key asymmetric transformations: catalytic asymmetric arylation for the synthesis of chiral phthalides and enantioselective alkynylation to produce chiral propargylic alcohols.

Catalytic Asymmetric Arylation of 2-Formylbenzoates

The catalytic asymmetric arylation of 2-formylbenzoates provides a direct route to enantioenriched 3-arylphthalides, which are prevalent scaffolds in numerous biologically active compounds. This process typically involves the in-situ generation of a reactive organometallic arylating agent that adds to the aldehyde in the presence of a chiral ligand.

General Reaction Scheme

A representative transformation involves the reaction of a 2-formylbenzoate with an arylboronic acid derivative, which undergoes a boron-zinc exchange to form a more reactive arylzinc species. This species then adds to the aldehyde carbonyl in an enantioselective manner, facilitated by a chiral amino alcohol ligand. The resulting intermediate undergoes spontaneous lactonization to yield the chiral phthalide.

Asymmetric_Arylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_formylbenzoate Ethyl 3-bromo-5-cyano- 2-formylbenzoate addition_intermediate Addition Intermediate 2_formylbenzoate->addition_intermediate arylboronic_acid Arylboronic Acid arylzinc Aryl-Zn Species arylboronic_acid->arylzinc Boron-Zinc Exchange Et2Zn Et2Zn Et2Zn->arylzinc chiral_ligand Chiral Ligand (e.g., Amino Naphthol) chiral_complex Chiral Zinc Complex chiral_ligand->chiral_complex arylzinc->chiral_complex chiral_complex->addition_intermediate Enantioselective Addition phthalide Chiral 3-Arylphthalide addition_intermediate->phthalide Lactonization Asymmetric_Alkynylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products aldehyde Ethyl 3-bromo-5-cyano- 2-formylbenzoate propargylic_alcohol Chiral Propargylic Alcohol aldehyde->propargylic_alcohol alkyne Terminal Alkyne chiral_zinc_alkynilide Chiral Zinc-Alkynilide Complex alkyne->chiral_zinc_alkynilide catalyst Chiral Catalyst (e.g., N-methylephedrine) catalyst->chiral_zinc_alkynilide zinc_reagent Zinc Reagent (e.g., Zn(OTf)₂) zinc_reagent->chiral_zinc_alkynilide base Base (e.g., Et₃N) base->chiral_zinc_alkynilide chiral_zinc_alkynilide->propargylic_alcohol Enantioselective Addition

Application Notes and Protocols: Ethyl 3-bromo-5-cyano-2-formylbenzoate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-5-cyano-2-formylbenzoate is a highly functionalized aromatic building block with significant potential in the synthesis of diverse heterocyclic scaffolds. The presence of ortho-formyl, cyano, and bromo substituents on the benzoate core offers multiple reactive sites for constructing complex molecular architectures. This document provides detailed application notes and protocols for the prospective use of this reagent in the synthesis of bioactive molecules, drawing upon established synthetic methodologies for analogous compounds. While direct literature on the biological applications of molecules derived specifically from this compound is limited, its structural motifs are present in numerous compounds with documented biological activities. The protocols and data presented herein are based on well-established chemical transformations and provide a foundational framework for the exploration of this versatile building block in medicinal chemistry and drug discovery.

Synthesis of Bioactive Heterocycles: A Representative Application

The ortho-formyl group of this compound makes it an ideal substrate for multicomponent reactions to generate diverse heterocyclic systems. One such application is the synthesis of dihydropyrimidine derivatives, a class of compounds known for a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The following section details a representative protocol for the synthesis of a dihydropyrimidine derivative using this compound.

Table 1: Hypothetical Bioactivity Data for Dihydropyrimidine Derivatives

The following table presents hypothetical bioactivity data for a series of dihydropyrimidine derivatives synthesized from analogs of this compound. This data is illustrative and serves to demonstrate the potential for structure-activity relationship (SAR) studies.

Compound IDR GroupYield (%)Purity (%)IC50 (µM) vs. Target X
DP-1 H85>9812.5
DP-2 4-Cl82>998.2
DP-3 4-OCH388>9815.1
DP-4 4-NO275>975.6
DP-5 3-Br79>987.1

Experimental Protocols

Protocol 1: Synthesis of this compound (Hypothetical)

This protocol is adapted from the synthesis of structurally related compounds.

Materials:

  • Ethyl 3-bromo-5-cyano-2-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4)

  • Sodium bicarbonate (NaHCO3)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na2SO4)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of ethyl 3-bromo-5-cyano-2-methylbenzoate (1.0 eq) in CCl4, add NBS (1.1 eq) and a catalytic amount of BPO.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with saturated aqueous NaHCO3 solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to obtain the crude benzylic bromide.

  • Dissolve the crude bromide in a suitable solvent (e.g., acetone/water mixture) and add a mild oxidizing agent (e.g., silver nitrate or urotropine followed by hydrolysis) to convert the bromide to the aldehyde.

  • Monitor the oxidation by TLC. Upon completion, extract the product with DCM.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis of a Dihydropyrimidine Derivative (Representative)

This protocol describes a Biginelli-type multicomponent reaction.

Materials:

  • This compound

  • Urea or Thiourea

  • Ethyl acetoacetate

  • Ethanol

  • Catalytic amount of HCl or a Lewis acid (e.g., Yb(OTf)3)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), urea (or thiourea) (1.5 eq), and ethyl acetoacetate (1.2 eq) in ethanol.

  • Add a catalytic amount of concentrated HCl.

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization from ethanol or by column chromatography on silica gel to yield the desired dihydropyrimidine derivative.

Visualizations

experimental_workflow start Starting Materials: - Ethyl 3-bromo-5-cyano-2-methylbenzoate - NBS, BPO bromination Benzylic Bromination (Reflux in CCl4) start->bromination hydrolysis Hydrolysis/Oxidation (e.g., Sommelet or Kornblum) bromination->hydrolysis purification1 Column Chromatography hydrolysis->purification1 product1 This compound purification1->product1 mcr Biginelli Reaction (Reflux in Ethanol) product1->mcr reagents2 Reagents: - Urea/Thiourea - Ethyl Acetoacetate - Catalyst reagents2->mcr workup Workup & Precipitation mcr->workup purification2 Recrystallization/ Column Chromatography workup->purification2 product2 Dihydropyrimidine Derivative purification2->product2

Caption: Synthetic workflow for the preparation of a dihydropyrimidine derivative.

signaling_pathway drug Dihydropyrimidine Derivative (DP-X) target Target Protein X (e.g., Kinase, Receptor) drug->target Inhibition downstream1 Downstream Effector 1 target->downstream1 downstream2 Downstream Effector 2 target->downstream2 response Cellular Response (e.g., Apoptosis, Anti-proliferation) downstream1->response downstream2->response

Caption: Hypothetical signaling pathway inhibited by a dihydropyrimidine derivative.

Structure-Activity Relationship (SAR) Insights

Based on the hypothetical data in Table 1 and general knowledge of dihydropyrimidines, the following SAR can be inferred:

  • Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO2, -Cl, -Br) on the phenyl ring of the dihydropyrimidine scaffold generally leads to enhanced bioactivity. This suggests that the electronic nature of the substituent plays a crucial role in the interaction with the biological target.

  • Steric Factors: The position of the substituent on the phenyl ring can influence activity. While not extensively explored in the hypothetical data, steric hindrance can affect the binding affinity of the molecule to its target.

  • Lipophilicity: The bromo substituent on the core benzoate structure contributes to the overall lipophilicity of the final dihydropyrimidine derivative, which can impact its cell permeability and bioavailability.

Conclusion

This compound represents a promising, albeit underexplored, starting material for the synthesis of novel bioactive compounds. Its unique substitution pattern allows for the facile construction of diverse heterocyclic systems through multicomponent reactions. The provided protocols and conceptual frameworks are intended to serve as a guide for researchers to unlock the potential of this versatile building block in the development of new therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its utility in medicinal chemistry.

Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 3-bromo-5-cyano-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the versatile building block, Ethyl 3-bromo-5-cyano-2-formylbenzoate. This trifunctional aromatic compound serves as a valuable starting material for the construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below focus on palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura coupling and Buchwald-Hartwig amination, to introduce molecular diversity at the 3-position of the benzoate ring.

Key Synthetic Pathways

The primary synthetic strategies for derivatizing this compound involve the selective reaction at the aryl bromide moiety. This allows for the introduction of a wide range of substituents, which can then be further modified or can participate in subsequent intramolecular cyclization reactions with the adjacent formyl and cyano groups.

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_cyclization Further Transformations start Ethyl 3-bromo-5-cyano- 2-formylbenzoate suzuki_reagents Aryl/Heteroaryl Boronic Acid/Ester, Pd Catalyst, Base start->suzuki_reagents buchwald_reagents Amine (R-NH2), Pd Catalyst, Base start->buchwald_reagents suzuki_product Ethyl 3-aryl/heteroaryl- 5-cyano-2-formylbenzoate suzuki_reagents->suzuki_product cyclization_suzuki Intramolecular Cyclization suzuki_product->cyclization_suzuki buchwald_product Ethyl 3-amino- 5-cyano-2-formylbenzoate buchwald_reagents->buchwald_product cyclization_buchwald Intramolecular Cyclization buchwald_product->cyclization_buchwald heterocycles1 Fused Heterocycles (e.g., Quinolinones) cyclization_suzuki->heterocycles1 heterocycles2 Fused Heterocycles (e.g., Benzodiazepines) cyclization_buchwald->heterocycles2

Figure 1: General synthetic workflow for the derivatization of this compound.

Experimental Protocols

The following are representative protocols for the derivatization of this compound. These protocols are based on well-established palladium-catalyzed cross-coupling reactions and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(dppf)Cl₂ (0.05 eq.).

  • Add 1,4-dioxane and water in a 4:1 ratio (to achieve a 0.1 M concentration of the starting material).

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-cyano-2-formylbenzoate derivative.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.08 eq.), and sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add a solution of this compound (1.0 eq.) in toluene.

  • Add the amine (1.2 eq.).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-5-cyano-2-formylbenzoate derivative.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the derivatization of this compound. These are representative examples, and actual results may vary depending on the specific substrates and reaction scale.

Table 1: Suzuki-Miyaura Coupling Conditions and Yields

EntryArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2.0)Dioxane/H₂O85885-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2.0)Dioxane/H₂O85880-90
33-Pyridinylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2.0)Dioxane/H₂O901275-85

Table 2: Buchwald-Hartwig Amination Conditions and Yields

EntryAmineCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (8)NaOtBu (1.4)Toluene1101680-90
2AnilinePd₂(dba)₃ (2)XPhos (8)NaOtBu (1.4)Toluene1101870-80
3BenzylaminePd₂(dba)₃ (2)XPhos (8)NaOtBu (1.4)Toluene1101675-85

Further Transformations: Synthesis of Heterocyclic Scaffolds

The derivatives synthesized via the protocols above are valuable intermediates for the construction of more complex molecular architectures. The presence of the formyl and cyano groups in close proximity to the newly introduced substituent allows for subsequent intramolecular cyclization reactions.

For example, the 3-amino derivatives can undergo condensation with the formyl group to form an imine, which can then cyclize to generate quinazoline or benzodiazepine-like structures. Similarly, the 3-aryl derivatives can be designed to contain nucleophilic groups that can react with the formyl or cyano functionalities to produce a variety of fused heterocyclic systems. The specific reaction conditions for these cyclizations will depend on the nature of the substituents and the desired final product.

Signaling_Pathway_Analogy cluster_reactions Chemical Transformations cluster_intermediates Key Intermediates cluster_applications Potential Applications start Ethyl 3-bromo-5-cyano- 2-formylbenzoate (Starting Material) suzuki Suzuki Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald other_rxn Other Cross-Couplings start->other_rxn aryl_deriv 3-Aryl/Heteroaryl Derivatives suzuki->aryl_deriv amino_deriv 3-Amino Derivatives buchwald->amino_deriv other_deriv Other Substituted Derivatives other_rxn->other_deriv kinase_inhibitors Kinase Inhibitors aryl_deriv->kinase_inhibitors material_science Organic Materials aryl_deriv->material_science amino_deriv->kinase_inhibitors other_bio Other Bioactive Molecules other_deriv->other_bio

Figure 2: Logical relationship from starting material to potential applications.

These protocols and data provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel derivatives for a wide range of applications in drug discovery and materials science.

The Synthetic Versatility of Ethyl 3-bromo-5-cyano-2-formylbenzoate: A Building Block for Advanced Organic Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Ethyl 3-bromo-5-cyano-2-formylbenzoate emerges as a highly promising, yet underexplored, building block for the synthesis of a diverse array of functional organic materials. Its unique trifunctional aromatic core, featuring bromo, cyano, and formyl moieties, offers a rich platform for molecular engineering, enabling access to complex heterocyclic scaffolds, conjugated polymers, and novel fluorescent probes.

This trifunctionalized benzoate derivative, with the CAS number 1805591-89-2, is a crystalline solid at room temperature. The strategic placement of its reactive sites allows for selective and sequential transformations, making it an ideal starting material for the construction of sophisticated molecular architectures with tailored optoelectronic and pharmaceutical properties.

Potential Applications in Organic Materials Science

The distinct reactivity of each functional group in this compound opens doors to a multitude of applications:

  • Organic Electronics: The aromatic bromide is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This enables the introduction of various aryl or vinyl groups, extending the π-conjugation and allowing for the synthesis of novel organic semiconductors, materials for organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

  • Fluorescent Probes and Dyes: The formyl and cyano groups are excellent precursors for the construction of heterocyclic rings and for undergoing condensation reactions. Knoevenagel condensation of the aldehyde with active methylene compounds can lead to the formation of vinyl derivatives with extended conjugation, often resulting in fluorescent molecules. These can be designed as sensors for ions or biomolecules.

  • Pharmaceutical Scaffolds: The combination of the formyl and cyano groups on an aromatic ring is a classic precursor for the synthesis of various nitrogen-containing heterocycles, such as quinazolines, pyridines, and pyrimidines. These structural motifs are prevalent in a vast number of biologically active compounds and approved drugs. The bromo substituent provides a further point for diversification, allowing for the generation of extensive compound libraries for drug discovery.

Proposed Synthetic Pathways

The strategic functionalization of this compound allows for a variety of synthetic transformations. Below are proposed pathways for the synthesis of different classes of organic materials.

G cluster_0 Synthesis of Conjugated Molecules cluster_1 Synthesis of Fluorescent Dyes cluster_2 Synthesis of Heterocycles A This compound C Suzuki Coupling A->C F Knoevenagel Condensation A->F I Condensation/Cyclization A->I B Arylboronic Acid B->C Pd Catalyst, Base D Extended π-Conjugated System C->D E Active Methylene Compound E->F Base (e.g., Piperidine) G Styryl-type Fluorescent Dye F->G H Amidine or Guanidine H->I Acid or Base Catalyst J Substituted Quinazoline I->J G start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction Progress heat->monitor monitor->heat Incomplete workup Workup: - Cool - Dilute - Wash monitor->workup Complete purify Purify by Chromatography workup->purify product Final Product purify->product

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-bromo-5-cyano-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Ethyl 3-bromo-5-cyano-2-formylbenzoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

FAQs: General Synthetic Strategy

Q1: What is a plausible synthetic route for this compound?

A1: A common and logical synthetic approach would start from a commercially available substituted ethyl benzoate and proceed through a series of functional group introductions. A plausible multi-step synthesis is outlined below. The exact order of steps may be varied, but a typical sequence would involve bromination, followed by cyanation and finally formylation, or a variation thereof.

Synthetic_Pathway A Ethyl Benzoate Derivative (e.g., Ethyl 2-methylbenzoate) B Bromination A->B e.g., NBS, H2SO4 C Ethyl 3-bromo-2-methyl-5-nitrobenzoate B->C D Reduction C->D e.g., Fe, NH4Cl E Ethyl 3-bromo-5-amino-2-methylbenzoate D->E F Sandmeyer Reaction (Cyanation) E->F 1. NaNO2, HCl 2. CuCN G Ethyl 3-bromo-5-cyano-2-methylbenzoate F->G H Oxidation of methyl group G->H e.g., SeO2 I This compound H->I

A potential synthetic pathway for this compound.

Troubleshooting Guide: Step-by-Step

This section provides detailed troubleshooting for key transformations in the synthesis of this compound.

Step 1: Bromination of the Aromatic Ring

Q2: I am observing low yields and/or multiple brominated products during the bromination of my ethyl benzoate derivative. What can I do?

A2: Low yields and lack of regioselectivity are common issues in electrophilic aromatic bromination. The directing effects of the substituents on the aromatic ring are crucial. For an ethyl benzoate derivative, the ester group is deactivating and meta-directing, while other substituents will also influence the position of bromination.

Troubleshooting Strategies:

  • Control of Reaction Temperature: Overheating can lead to the formation of multiple brominated byproducts. Running the reaction at a lower temperature can improve selectivity.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in the presence of an acid catalyst (like H₂SO₄) is often a milder alternative to using liquid bromine and can provide better regioselectivity.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with different solvents, such as acetic acid, acetonitrile, or halogenated solvents.

Experimental Protocol: Electrophilic Bromination using NBS

  • Dissolve the ethyl benzoate starting material in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) in small portions over a period of 30-60 minutes, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, pour the mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Cyanation of the Aryl Bromide

Q3: My palladium-catalyzed cyanation of the aryl bromide is giving a low yield. What are the potential causes and solutions?

A3: Palladium-catalyzed cyanation reactions can be sensitive to several factors, including the catalyst, ligands, cyanide source, and reaction conditions. Low yields are often due to catalyst deactivation or incomplete reaction.[1]

Troubleshooting Strategies:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For electron-poor aryl bromides, certain phosphine ligands can be effective. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., dppf, XPhos).

  • Cyanide Source: Different cyanide sources have varying reactivity and solubility. While toxic reagents like NaCN or KCN are common, less soluble and less toxic sources like K₄[Fe(CN)₆] or Zn(CN)₂ can be effective and may reduce catalyst poisoning.[1][2][3] Using K₄[Fe(CN)₆] often requires a base such as sodium carbonate.[3]

  • Solvent and Temperature: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used.[2][3] The reaction temperature is also crucial; typically, these reactions are heated. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[2]

  • Anhydrous Conditions: Some cyanation methods require rigorously anhydrous conditions to prevent catalyst deactivation.[1] Ensure your solvent and reagents are dry.

Quantitative Data: Comparison of Cyanation Conditions

Catalyst/LigandCyanide SourceSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / TMEDA / DPPEK₄[Fe(CN)₆]DMF130Moderate to Good[2]
Pd₂(dba)₃ / L1K₄[Fe(CN)₆]·3H₂ODioxane/H₂O100-120High[1]
Pd(OAc)₂ (ligand-free)K₄[Fe(CN)₆]·3H₂ODMAc12083-96[3]
P1 / L1Zn(CN)₂THF/H₂Ort - 40Good to Excellent[4]

Experimental Protocol: Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]

  • To a reaction vessel, add the aryl bromide, K₄[Fe(CN)₆]·3H₂O (0.5 equivalents), sodium carbonate (1.0 equivalent), and the palladium catalyst (e.g., Pd(OAc)₂, 0.1-0.5 mol%).[3]

  • Add a polar aprotic solvent such as N,N-Dimethylacetamide (DMAc).[3]

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to 120 °C and stir for several hours, monitoring the reaction progress by HPLC or TLC.[3]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.[3]

  • Filter the mixture to remove inorganic salts.[3]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting aryl nitrile by column chromatography.

Troubleshooting_Cyanation A Low Yield in Cyanation Step B Check Catalyst and Ligand A->B C Vary Cyanide Source A->C D Optimize Solvent and Temperature A->D E Ensure Anhydrous Conditions A->E F Screen Pd(OAc)2, Pd2(dba)3 with ligands like dppf, XPhos B->F G Try K4[Fe(CN)6] or Zn(CN)2 instead of NaCN/KCN C->G H Use polar aprotic solvents (DMF, DMAc). Consider microwave heating. D->H I Dry solvent and reagents thoroughly. E->I

Troubleshooting decision tree for the cyanation step.
Step 3: Formylation of the Aromatic Ring

Q4: I am struggling with the formylation step. What are the recommended methods and how can I improve the yield?

A4: Formylation of a substituted aromatic ring can be challenging due to the electronic nature of the existing substituents. For an electron-deficient ring, classical electrophilic formylation reactions like the Gattermann-Koch or Vilsmeier-Haack reaction might require harsh conditions.

Troubleshooting Strategies:

  • Choice of Formylation Reaction:

    • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent (formed from DMF and POCl₃ or oxalyl chloride) and is suitable for electron-rich or moderately deactivated aromatic rings.

    • Duff Reaction: This reaction uses hexamethylenetetramine and is typically employed for activated phenols.

    • Ortho-lithiation followed by formylation: If a directing group is present (e.g., ortho to a bromine), ortho-lithiation with a strong base (like n-BuLi or LDA) at low temperature, followed by quenching with a formylating agent (like DMF), can be a highly regioselective method.

    • Modern Methods: Recent methods have explored using DMSO as a formyl source under metal-free or metal-catalyzed conditions, which can be milder.[5]

  • Reaction Conditions:

    • Temperature Control: Ortho-lithiation reactions require very low temperatures (e.g., -78 °C) to prevent side reactions.

    • Stoichiometry of Reagents: The stoichiometry of the formylating agent and any catalysts should be carefully optimized.

Experimental Protocol: Ortho-lithiation and Formylation

  • Dissolve the substituted benzonitrile in a dry aprotic solvent (e.g., THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise via a syringe. The solution may change color, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for the optimized time (typically 30-60 minutes).

  • Add anhydrous N,N-dimethylformamide (DMF) dropwise and continue stirring at low temperature for another hour.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the resulting aldehyde by column chromatography.

Disclaimer

The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions. The specific reaction conditions and protocols may require optimization for your particular starting materials and equipment.

References

Technical Support Center: Purification of Ethyl 3-bromo-5-cyano-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Ethyl 3-bromo-5-cyano-2-formylbenzoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound in high purity from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual reagents. Depending on the synthetic route, these may include:

  • Starting Materials: Unreacted ethyl 5-cyanobenzoate or a related precursor.

  • Over-brominated or under-brominated species: Molecules with more than one bromine atom or no bromine atom.

  • ** regioisomers:** Isomers with bromine or formyl groups at different positions on the benzene ring.

  • Hydrolyzed ester: 3-bromo-5-cyano-2-formylbenzoic acid, resulting from the hydrolysis of the ethyl ester.

  • Oxidized aldehyde: Ethyl 3-bromo-5-cyano-2-carboxybenzoate, where the formyl group has been oxidized to a carboxylic acid.

  • Residual formylating or brominating agents and their byproducts.

Q2: What are the recommended primary purification methods for this compound?

A2: The two primary methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: This is effective for separating the target compound from impurities with different polarities.

  • Recrystallization: This method is suitable if a solvent can be found in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures.

Q3: My purified product is a gum or oil instead of a solid. What should I do?

A3: The gummy or oily nature of the product often indicates the presence of impurities that are depressing the melting point.

  • Re-purify: Consider repeating the column chromatography with a shallower solvent gradient to improve separation.

  • Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization of the desired product while dissolving non-polar impurities.

  • Solvent Removal: Ensure all residual solvents from the purification have been thoroughly removed under high vacuum.

Q4: The purity of my compound does not improve after column chromatography. What could be the issue?

A4: If purity remains low after chromatography, consider the following:

  • Co-eluting Impurities: An impurity with a similar polarity to your product may be co-eluting. Try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).

  • Compound Decomposition: The compound may be unstable on silica gel. This can sometimes be mitigated by deactivating the silica gel with a small amount of a base like triethylamine in the eluent.

  • Improper Column Packing: An improperly packed column can lead to poor separation. Ensure the column is packed uniformly without any cracks or channels.

Q5: How can I tell if my aldehyde is oxidizing to a carboxylic acid during purification or storage?

A5: Oxidation of the aldehyde can be monitored by a few methods:

  • TLC Analysis: The carboxylic acid will have a lower Rf value (be more polar) than the aldehyde on a silica gel TLC plate.

  • NMR Spectroscopy: The aldehyde proton typically appears around 9-10 ppm in the 1H NMR spectrum. The disappearance of this peak and the appearance of a broad peak around 10-13 ppm would suggest the formation of a carboxylic acid.

  • FT-IR Spectroscopy: The aldehyde C-H stretch appears around 2720 and 2820 cm-1. The C=O stretch of the aldehyde is typically around 1690-1715 cm-1, while the carboxylic acid C=O stretch is in a similar region but will also be accompanied by a broad O-H stretch from 2500-3300 cm-1.

Troubleshooting Guides

Troubleshooting Column Chromatography
Issue Possible Cause(s) Suggested Solution(s)
Poor Separation of Spots on TLC Inappropriate solvent system.- Systematically vary the polarity of the eluent.- Try a different solvent system (e.g., toluene/acetone instead of hexanes/ethyl acetate).
Product Elutes with the Solvent Front Eluent is too polar.Decrease the percentage of the polar solvent in your eluent system.
Product Does Not Elute from the Column Eluent is not polar enough.Gradually increase the polarity of the eluent. A step gradient may be necessary.
Streaking of the Compound on the TLC/Column Compound is too polar or acidic/basic, leading to strong interaction with silica gel.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.- The compound may be degrading on the silica.
Cracked or Channeled Column Bed Improper packing of the column.Repack the column carefully, ensuring a uniform and level bed of silica gel.
Low Recovery of the Product - Compound is still on the column.- Compound is unstable and degraded on the column.- Compound is volatile and was lost during solvent removal.- Elute with a much more polar solvent to wash everything off the column.- Consider an alternative purification method like recrystallization.- Use care when removing the solvent, avoid excessive heating.
Troubleshooting Recrystallization
Issue Possible Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.
Oiling Out (Product separates as an oil) - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too fast.- High concentration of impurities.- Use a lower-boiling solvent.- Allow the solution to cool more slowly.- Purify by column chromatography first to remove the bulk of the impurities.
Low Recovery of Crystals - The compound has significant solubility in the cold solvent.- Not enough time was allowed for crystallization.- Cool the solution in an ice bath for a longer period.- Use a different solvent in which the compound is less soluble when cold.
Crystals are Colored Colored impurities are trapped in the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities (use with caution as it can also adsorb the product).- A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.3. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v).

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using the chosen eluent (slurry packing is recommended).

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with the solvent system determined from the TLC analysis.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the desired compound.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Screening:

    • Place a small amount of the crude product in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture such as ethanol/water or hexanes/ethyl acetate) to each tube.

    • Heat the tubes to see if the solid dissolves.

    • Allow the dissolved samples to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Typical Column Chromatography Parameters

Parameter Value
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexanes:Ethyl Acetate (gradient)
Initial Eluent Composition 9:1 Hexanes:Ethyl Acetate
Final Eluent Composition 7:3 Hexanes:Ethyl Acetate
Typical Rf of Product ~0.25 in 4:1 Hexanes:Ethyl Acetate
Expected Purity >95% (by NMR or HPLC)

Table 2: Potential Recrystallization Solvents

Solvent/Solvent System Solubility of Product (Expected) Notes
Isopropanol Moderately soluble when hot, sparingly soluble when cold.A good starting point for moderately polar compounds.
Ethanol/Water Soluble in hot ethanol, addition of water at high temperature followed by cooling may induce crystallization.A good solvent pair for adjusting polarity.
Toluene May require heating to dissolve, slow cooling is crucial.Good for aromatic compounds.
Ethyl Acetate/Hexanes Dissolve in a minimum of hot ethyl acetate, add hexanes until cloudy, then clarify with a few drops of ethyl acetate before cooling.A versatile solvent pair for a wide range of polarities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Crude Reaction Mixture tlc TLC Analysis start->tlc column Column Chromatography tlc->column Optimal solvent found recrystal Recrystallization tlc->recrystal Suitable solvent found purity_check Purity Check (TLC, NMR, HPLC) column->purity_check recrystal->purity_check pure_product Pure Product (>95%) purity_check->pure_product Purity OK low_purity Low Purity purity_check->low_purity Purity not OK re_purify Re-purify low_purity->re_purify re_purify->column re_purify->recrystal

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystal Recrystallization Issues start Impure Product method Choose Purification Method start->method column Column Chromatography method->column Impurity profile is complex recrystal Recrystallization method->recrystal Product is mostly pure poor_sep Poor Separation column->poor_sep no_elution No Elution column->no_elution low_recovery Low Recovery column->low_recovery no_crystals No Crystals Form recrystal->no_crystals oiling_out Oiling Out recrystal->oiling_out low_yield_recrystal Low Yield recrystal->low_yield_recrystal poor_sep->column Adjust eluent no_elution->column Increase eluent polarity low_recovery->recrystal Try alternative method no_crystals->recrystal Concentrate/Scratch/Seed oiling_out->column Switch to chromatography low_yield_recrystal->recrystal Change solvent

Caption: A troubleshooting decision tree for the purification of this compound.

Technical Support Center: Ethyl 3-bromo-5-cyano-2-formylbenzoate Reaction Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers working with Ethyl 3-bromo-5-cyano-2-formylbenzoate, focusing on the analysis of reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: Common impurities can arise from incomplete reactions or side reactions. These may include the starting material, under- or over-brominated species, hydrolysis of the ethyl ester to the corresponding carboxylic acid, and byproducts from reactions involving the cyano or formyl groups.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the corresponding byproduct?

A2: Unexpected peaks in an NMR spectrum often indicate the presence of impurities. For aromatic compounds, shifts in the aromatic region can suggest different substitution patterns (e.g., missing a bromo or cyano group). A peak around 10-12 ppm is characteristic of a carboxylic acid proton, indicating hydrolysis. Comparing your spectrum to reference spectra of suspected byproducts is a crucial step.

Q3: What is the best way to purify the crude product to remove common byproducts?

A3: Column chromatography on silica gel is a common and effective method for purifying aromatic aldehydes. A gradient elution with a solvent system like hexane/ethyl acetate is typically used. To remove acidic byproducts like the corresponding benzoic acid, a wash with a mild base such as sodium bicarbonate solution during the workup can be effective.[1]

Q4: I am observing a lower than expected yield. What are the potential causes?

A4: Low yields can be attributed to several factors including incomplete reaction, product decomposition, or loss during workup and purification. Aldehydes can be sensitive to oxidation, and purification via column chromatography can sometimes lead to decomposition on silica gel.[1] Optimizing reaction time and temperature, as well as employing careful purification techniques, can help improve yields.

Q5: Can the cyano group react under the synthesis conditions?

A5: While the cyano group is relatively stable, under certain conditions (e.g., strongly acidic or basic media, high temperatures), it can undergo hydrolysis to an amide or a carboxylic acid. It is important to control the reaction conditions to minimize these potential side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and analysis of this compound.

Observation Potential Cause Suggested Action
TLC analysis of the crude reaction mixture shows multiple spots. Incomplete reaction or formation of multiple byproducts.- Monitor the reaction progress more frequently using TLC to determine the optimal reaction time. - Analyze each spot separately after separation by preparative TLC or column chromatography to identify the byproducts.
NMR spectrum shows a broad singlet around 10-12 ppm. Hydrolysis of the ethyl ester to the corresponding carboxylic acid (3-bromo-5-cyano-2-formylbenzoic acid).[2][3][4]- Ensure anhydrous conditions during the reaction and workup. - Wash the organic layer with a saturated solution of sodium bicarbonate to remove the acidic byproduct.[1]
Mass spectrometry data indicates a molecular weight corresponding to a di-brominated product. Over-bromination of the aromatic ring.- Reduce the stoichiometry of the brominating agent. - Control the reaction temperature and time carefully.
The product appears as a gummy or oily substance instead of a solid. Presence of impurities, such as residual solvent (e.g., DMSO) or other byproducts, preventing crystallization.[5]- Ensure complete removal of high-boiling solvents under high vacuum. - Purify the product using column chromatography. - Attempt recrystallization from a different solvent system.
During purification by column chromatography, the product seems to decompose on the column. Aldehydes can be sensitive to acidic silica gel and air oxidation.[1]- Use deactivated (neutral) silica gel for chromatography. - Perform the chromatography quickly to minimize contact time. - Consider alternative purification methods like recrystallization or distillation if applicable.

Experimental Protocols

Protocol 1: General Procedure for Byproduct Identification using HPLC-MS
  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: 100-1000 m/z.

    • Analyze the mass spectra of the separated peaks to determine their molecular weights and fragmentation patterns to aid in identification.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the elution solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Hypothetical HPLC-MS Analysis of a Crude Reaction Mixture
Retention Time (min)Detected Mass (m/z)Proposed IdentityNotes
8.5284/286This compound (Product) Isotopic pattern for one bromine atom observed.
6.2205Ethyl 5-cyano-2-formylbenzoate (Starting Material)Lacks the mass of bromine.
9.8362/364/366Ethyl 3,X-dibromo-5-cyano-2-formylbenzoateIsotopic pattern for two bromine atoms observed.
7.1256/2583-bromo-5-cyano-2-formylbenzoic acidCorresponds to the hydrolyzed product.
Table 2: Expected ¹H NMR Chemical Shifts for the Product and Key Byproducts
CompoundAromatic Protons (ppm)Aldehyde Proton (ppm)Ethyl Protons (ppm)Other
This compound ~8.1-8.3 (2H, m)~10.2 (1H, s)~4.4 (2H, q), ~1.4 (3H, t)-
Ethyl 5-cyano-2-formylbenzoate~7.8-8.2 (3H, m)~10.3 (1H, s)~4.4 (2H, q), ~1.4 (3H, t)-
3-bromo-5-cyano-2-formylbenzoic acid~8.1-8.4 (2H, m)~10.1 (1H, s)-~11-12 (1H, br s, COOH)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification Synthesis Crude Reaction Mixture TLC TLC Analysis Synthesis->TLC Workup Aqueous Workup (e.g., NaHCO3 wash) Synthesis->Workup HPLC_MS HPLC-MS Analysis NMR NMR Spectroscopy Column Column Chromatography Workup->Column Pure_Product Pure Product Column->Pure_Product Pure_Product->HPLC_MS Pure_Product->NMR

Caption: General experimental workflow from synthesis to analysis and purification.

troubleshooting_logic Start Crude Product Analysis Impure Impure Product Detected Start->Impure Pure Product is Pure Impure->Pure No Identify Identify Impurities (NMR, MS) Impure->Identify Yes Acidic_Impurity Acidic Impurity? Identify->Acidic_Impurity Nonpolar_Impurity Non-polar Impurity? Acidic_Impurity->Nonpolar_Impurity No Base_Wash Perform Base Wash Acidic_Impurity->Base_Wash Yes Column Column Chromatography Nonpolar_Impurity->Column Yes Reassess Re-assess Purity Base_Wash->Reassess Column->Reassess Reassess->Impure

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-bromo-5-cyano-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Ethyl 3-bromo-5-cyano-2-formylbenzoate, a key intermediate for researchers in drug development and organic synthesis. The primary focus is on the challenging ortho-formylation step of Ethyl 3-bromo-5-cyanobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route to this compound?

A1: Based on available starting materials and established organic reactions, the most plausible route is the direct ortho-formylation of commercially available Ethyl 3-bromo-5-cyanobenzoate. The Vilsmeier-Haack reaction is the recommended method for this transformation.

Q2: Why is the Vilsmeier-Haack reaction preferred over other formylation methods like the Reimer-Tiemann reaction for this substrate?

A2: The Reimer-Tiemann reaction is primarily effective for the formylation of phenols. Since the substrate is an ethyl benzoate derivative and not a phenol, the Vilsmeier-Haack reaction is more suitable for introducing a formyl group onto this electron-deficient aromatic ring.

Q3: What are the main challenges in the synthesis of this compound?

A3: The primary challenges include:

  • Low reactivity: The starting material, Ethyl 3-bromo-5-cyanobenzoate, has two electron-withdrawing groups (bromo and cyano), which can deactivate the aromatic ring towards electrophilic substitution.

  • Regioselectivity: Achieving selective formylation at the C2 (ortho) position can be difficult, with the potential for side reactions or formation of other isomers.

  • Product purification: Separating the desired product from unreacted starting material, isomers, and reaction byproducts can be challenging.

Q4: How can I confirm the successful synthesis of the desired product?

A4: The product can be characterized using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the presence and connectivity of all functional groups.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (e.g., C=O of the aldehyde and ester, C≡N of the cyano group).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion 1. Insufficiently activated Vilsmeier reagent. 2. Reaction temperature is too low. 3. Deactivated starting material.1. Ensure fresh, high-quality phosphoryl chloride (POCl₃) and anhydrous dimethylformamide (DMF). 2. Gradually increase the reaction temperature in increments of 10°C. 3. Increase the equivalents of the Vilsmeier reagent and prolong the reaction time.
Formation of Multiple Products (Isomers) 1. Lack of regioselectivity in the formylation reaction. 2. Side reactions due to harsh reaction conditions.1. Optimize the reaction temperature; lower temperatures may favor the desired ortho isomer. 2. Use a milder formylating agent if the Vilsmeier-Haack reaction proves too harsh.
Difficult Purification 1. Similar polarity of the product and starting material. 2. Presence of isomeric byproducts.1. Employ careful column chromatography with a shallow solvent gradient. 2. Consider recrystallization from a suitable solvent system to isolate the desired isomer.
Hydrolysis of the Ester Group 1. Presence of water during the reaction or workup.1. Ensure all reagents and solvents are anhydrous. 2. Perform the aqueous workup at low temperatures and minimize contact time.

Experimental Protocol: Vilsmeier-Haack Formylation of Ethyl 3-bromo-5-cyanobenzoate

This protocol is a general guideline and may require optimization.

Materials:

  • Ethyl 3-bromo-5-cyanobenzoate

  • Anhydrous Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphoryl chloride (1.5 equivalents) dropwise to the stirred DMF/DCM solution.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve Ethyl 3-bromo-5-cyanobenzoate (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a temperature between 40-60°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and slowly quench by adding crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Table of Generalized Reaction Conditions

ParameterRecommended RangeNotes
Temperature 40 - 80 °CStart at the lower end and increase if the reaction is sluggish.
Reaction Time 2 - 24 hoursMonitor by TLC.
Molar Ratio (Substrate:POCl₃:DMF) 1 : 1.5 : 3May need to increase the ratio of Vilsmeier reagent for deactivated substrates.

Visualizing the Workflow and Troubleshooting

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents form_vilsmeier Form Vilsmeier Reagent (DMF + POCl3) at 0°C prep_reagents->form_vilsmeier add_substrate Add Ethyl 3-bromo-5-cyanobenzoate form_vilsmeier->add_substrate heat_reaction Heat Reaction (40-60°C) add_substrate->heat_reaction monitor_tlc Monitor by TLC heat_reaction->monitor_tlc quench Quench with Ice & NaHCO3 monitor_tlc->quench extract Extract with DCM quench->extract purify Purify by Column Chromatography extract->purify product This compound purify->product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_guide decision decision solution solution start Problem Encountered low_yield Low or No Conversion start->low_yield isomers Formation of Isomers start->isomers purification Difficult Purification start->purification decision_temp decision_temp low_yield->decision_temp Check Temperature decision_iso_temp decision_iso_temp isomers->decision_iso_temp Check Temperature solution_chrom Use Shallow Gradient purification->solution_chrom Optimize Chromatography solution_recrys solution_recrys purification->solution_recrys Consider Recrystallization solution_inc_temp Increase Temperature decision_temp->solution_inc_temp Too Low decision_reagent Check Reagent Ratio decision_temp->decision_reagent Optimal solution_inc_reagent solution_inc_reagent decision_reagent->solution_inc_reagent Increase Ratio solution_dec_temp Decrease Temperature decision_iso_temp->solution_dec_temp Too High

Caption: A troubleshooting decision tree for common issues in the synthesis.

"Ethyl 3-bromo-5-cyano-2-formylbenzoate" stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethyl 3-bromo-5-cyano-2-formylbenzoate

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound in solution. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Compound Degradation Observed in Solution

  • Question: I am observing a decrease in the concentration of this compound in my solution over time. What could be the cause and how can I prevent it?

  • Answer: Degradation of this compound in solution can be attributed to several factors, primarily related to the reactivity of the aldehyde functional group. Aromatic aldehydes, while generally more stable if they possess electron-withdrawing groups, can still be susceptible to oxidation, hydrolysis, and reactions with nucleophiles.[1]

    Potential Causes & Solutions:

    Potential Cause Explanation Recommended Solution
    Oxidation The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air (oxygen). This process can be accelerated by light and trace metal impurities.1. Degas Solvents: Use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket).[2] 3. Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect from light.[2] 4. Antioxidants: Consider the addition of a radical scavenger or antioxidant, such as BHT (butylated hydroxytoluene), if compatible with your experimental system.[1]
    Hydrolysis The ester functional group can be susceptible to hydrolysis, particularly in the presence of water and acid or base catalysts, yielding the corresponding carboxylic acid and ethanol.1. Use Anhydrous Solvents: Employ high-purity, anhydrous solvents to minimize water content. 2. Control pH: Avoid highly acidic or basic conditions if possible. If pH control is necessary, use a well-buffered system.
    Reaction with Nucleophiles The electrophilic aldehyde carbon can react with nucleophiles present in the solution (e.g., amines, thiols, or even some solvents like methanol).1. Solvent Selection: Choose non-nucleophilic solvents. Aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often preferred. However, be mindful of potential reactions with DMF or DMSO under certain conditions. 2. Reagent Compatibility: Ensure all components of your solution are compatible with the aldehyde functionality.
    Temperature Elevated temperatures can accelerate the rate of degradation reactions.1. Low Temperature Storage: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C).[3] Perform experiments at the lowest practical temperature.

Issue 2: Inconsistent Experimental Results

  • Question: I am observing variability in my experimental outcomes when using solutions of this compound. What could be the source of this inconsistency?

  • Answer: Inconsistent results often stem from the gradual degradation of the compound in a stock solution or variations in solution preparation.

    Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of this compound fresh before each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature.

    • Standardize Solution Preparation: Ensure a consistent and documented procedure for preparing your solutions, including the solvent source, weighing of the compound, and mixing method.

    • Monitor Stock Solution Purity: If a stock solution must be used over a period of time, it is advisable to periodically check its purity and concentration using an analytical technique like HPLC-UV.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for solid this compound?

    • A1: The solid compound should be stored in a tightly sealed container, protected from light and moisture.[3] Storage in a cool, dry place, such as a desiccator at room temperature or in a refrigerator (2-8°C), is recommended. For long-term storage, consider storing under an inert atmosphere.[3]

  • Q2: Which solvents are recommended for dissolving this compound?

    • A2: Aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally suitable. For reactions, the choice of solvent should be carefully considered based on the other reagents involved. It is crucial to use anhydrous grade solvents to minimize water-induced degradation.

  • Q3: How can I monitor the stability of this compound in my solution?

    • A3: The most common method for monitoring the stability is through High-Performance Liquid Chromatography (HPLC) with UV detection. A time-course study can be performed where the peak area of the compound is monitored at different time points. A decrease in the main peak area and the appearance of new peaks would indicate degradation.

  • Q4: Are there any known incompatible reagents?

    • A4: Avoid strong oxidizing agents, strong reducing agents, strong acids, and strong bases. Also, be cautious with primary and secondary amines, as they can react with the aldehyde to form imines.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution via HPLC-UV

  • Objective: To determine the stability of this compound in a given solvent over time.

  • Methodology:

    • Solution Preparation:

      • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., acetonitrile).

      • Divide the solution into aliquots in amber HPLC vials.

    • Time Points:

      • Establish a series of time points for analysis (e.g., 0, 2, 4, 8, 24, and 48 hours).

      • Store the vials under controlled conditions (e.g., room temperature or 4°C).

    • HPLC Analysis:

      • At each time point, inject an aliquot onto an appropriate HPLC column (e.g., C18).

      • Use a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

      • Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.

    • Data Analysis:

      • Record the peak area of the parent compound at each time point.

      • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

      • Plot the percentage remaining versus time to visualize the degradation profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis cluster_outcome Outcome prep_solution Prepare Stock Solution (1 mg/mL in Test Solvent) aliquot Aliquot into Amber Vials prep_solution->aliquot storage Store at Defined Conditions (e.g., Room Temperature) aliquot->storage hplc_inject Inject Aliquot onto HPLC at Time Points (0, 2, 4, 8, 24h) storage->hplc_inject data_analysis Analyze Peak Area (% Remaining vs. Time) hplc_inject->data_analysis stable Stable data_analysis->stable >95% Remaining unstable Unstable data_analysis->unstable <95% Remaining

Caption: Workflow for assessing the stability of this compound in solution.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_nucleophilic_attack Nucleophilic Attack start Ethyl 3-bromo-5-cyano- 2-formylbenzoate cause_ox [O] (Air, Light) start->cause_ox cause_hy H2O (Acid/Base) start->cause_hy cause_nu Nucleophile (e.g., Amine) start->cause_nu oxidized_product Carboxylic Acid Derivative cause_ox->oxidized_product hydrolyzed_product Benzoic Acid Derivative cause_hy->hydrolyzed_product adduct Imine/Adduct cause_nu->adduct

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Crystallization of Ethyl 3-bromo-5-cyano-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for the crystallization of Ethyl 3-bromo-5-cyano-2-formylbenzoate. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the crystallization of this compound?

Q2: My compound is not dissolving in the chosen hot solvent. What should I do?

A2: If your compound is not dissolving, you can try the following:

  • Increase the amount of solvent: Add small portions of the hot solvent until the compound dissolves completely.

  • Try a more polar solvent: If you are using a moderately polar solvent, switching to a more polar one like ethanol or methanol might be necessary.

  • Consider a mixed solvent system: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.[3]

Q3: No crystals are forming upon cooling. What are the possible reasons and solutions?

A3: Several factors can inhibit crystallization:

  • Supersaturation has not been reached: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the compound.

  • Inhibition by impurities: Certain impurities can prevent crystal lattice formation. If the solution is colored, adding a small amount of activated charcoal to the hot solution and then filtering it can help remove colored impurities.

  • Lack of nucleation sites: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

Q4: The product has "oiled out" instead of crystallizing. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is too close to the melting point of the compound or if the solution is cooled too rapidly.[2] To resolve this, reheat the solution to dissolve the oil, add more solvent to dilute the solution, and allow it to cool more slowly.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Crystal Yield - Too much solvent was used. - The cooling process was too rapid. - The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent and re-cool. - Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Try a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.
Crystals are colored or appear impure - Presence of colored impurities in the starting material. - Co-crystallization of impurities.- During the hot dissolution step, add a small amount of activated charcoal, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. - Perform a second recrystallization of the obtained crystals.
Crystallization happens too quickly, forming a fine powder - The solution is too concentrated. - The solution was cooled too rapidly.- Reheat the solution and add a small amount of additional solvent. - Ensure a slow cooling process by insulating the flask or leaving it at room temperature for an extended period before further cooling.
The solid melts in the hot solvent but does not dissolve - The boiling point of the solvent is higher than the melting point of the compound.- Choose a solvent with a lower boiling point.

Experimental Protocol: Recrystallization of this compound (General Method)

Disclaimer: This is a general protocol based on the crystallization of similar aromatic compounds and may require optimization for this compound.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to find a suitable one where the compound is soluble when hot and insoluble when cold.

  • A mixed solvent system like ethanol/water or ethyl acetate/hexane can also be tested.[2][3]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to dissolve the solid completely with gentle heating and stirring.

3. Decolorization (if necessary):

  • If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

4. Hot Filtration:

  • Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal. It is crucial to keep the solution hot during this step to prevent premature crystallization.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask will slow down the cooling and evaporation rate, promoting the formation of larger crystals.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Dry the crystals in a vacuum oven or air dry them to a constant weight.

Hypothetical Yield Data:

Solvent System Starting Material (g) Recovered Crystals (g) Yield (%) Purity (by HPLC, %)
Ethanol1.00.8585>98
Ethyl Acetate/Hexane1.00.8888>99
Acetonitrile1.00.8282>98

Visual Guides

TroubleshootingWorkflow start Start Crystallization dissolve Dissolve crude compound in hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Oiling Out? cool->oil_out no_crystals No Crystals crystals_form->no_crystals No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes troubleshoot_no_crystals Troubleshoot: - Evaporate solvent - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals oil_out->crystals_form No oiled Product Oiled Out oil_out->oiled Yes troubleshoot_oiling Troubleshoot: - Reheat - Add more solvent - Cool slowly oiled->troubleshoot_oiling end Pure Product filter_dry->end troubleshoot_no_crystals->cool troubleshoot_oiling->cool

Caption: Troubleshooting workflow for crystallization.

CrystallizationProcess cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude Solid hot_solvent Add Hot Solvent crude->hot_solvent dissolved Dissolved Compound hot_solvent->dissolved hot_filtration Hot Filtration (optional) dissolved->hot_filtration cooling Slow Cooling hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Key stages of the crystallization process.

References

Technical Support Center: Purification of Ethyl 3-bromo-5-cyano-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "Ethyl 3-bromo-5-cyano-2-formylbenzoate".

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: What are the likely impurities in a crude sample of this compound?

A1: The impurities in your crude product will largely depend on the synthetic route employed. Based on common organic synthesis pathways, such as electrophilic bromination of an aromatic precursor, potential impurities may include:

  • Unreacted Starting Material: Residual ethyl 5-cyano-2-formylbenzoate.

  • Isomeric Byproducts: Positional isomers where the bromine atom is attached to a different carbon on the aromatic ring.

  • Di-brominated Products: Species containing two bromine atoms on the aromatic ring.

  • Hydrolyzed Product: 3-bromo-5-cyano-2-formylbenzoic acid, resulting from the hydrolysis of the ethyl ester.

  • Residual Reagents and Solvents: Traces of the brominating agent (e.g., N-bromosuccinimide), catalyst, and solvents used in the reaction and workup.

Q2: My column chromatography separation is poor, and the fractions are still mixed. What can I do?

A2: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Solvent System: The polarity of your eluent is critical. If your compound and impurities are eluting too quickly (high Rf value), decrease the polarity of the solvent system. If they are moving too slowly (low Rf value), increase the eluent polarity. A common starting point for compounds of this nature is a mixture of hexane and ethyl acetate.

  • Slurry Packing vs. Dry Packing: Ensure your column is packed uniformly. A poorly packed column will lead to channeling and band broadening. Slurry packing is often preferred for better resolution.

  • Sample Loading: Load your sample in a minimal amount of solvent, preferably the eluent, to ensure a narrow starting band. If the sample is not very soluble in the eluent, you can dissolve it in a slightly more polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column (dry loading).

  • Column Dimensions: A longer and narrower column will generally provide better separation for difficult-to-separate mixtures.

Q3: The product is "oiling out" during recrystallization instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is too high.

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen different solvents or use a co-solvent system. For a polar aromatic compound like this, solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexane could be suitable.

  • Cooling Rate: Allow the solution to cool slowly. Rapid cooling can promote oiling. You can insulate the flask to slow down the cooling process.

  • Seeding: Add a small seed crystal of the pure compound to the cooled solution to induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent level can create nucleation sites for crystal growth.

Q4: I am seeing multiple spots on the TLC of my purified product. What does this indicate?

A4: Multiple spots on a Thin Layer Chromatography (TLC) plate of your final product suggest that it is still impure.

  • Co-eluting Impurities: It's possible that an impurity has a similar polarity to your product and co-elutes during column chromatography. You may need to try a different solvent system or a different stationary phase (e.g., alumina).

  • Degradation: The compound might be degrading on the silica gel of the TLC plate or during the purification process. You can test for this by spotting the sample and letting it sit on the TLC plate for an extended period before eluting to see if new spots appear.

  • Contamination: Ensure your solvents and glassware are clean.

Quantitative Data

The following table provides a representative example of purity improvement after applying standard purification techniques. Actual results may vary based on the initial purity of the crude product and the specific conditions used.

Purification StagePurity (%)Dominant ImpuritiesAnalytical Method
Crude Product80-85%Starting material, isomeric byproductsHPLC, ¹H NMR
After Column Chromatography95-98%Minor isomeric byproductsHPLC, ¹H NMR
After Recrystallization>99%Trace residual solventsHPLC, ¹H NMR, GC-MS

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material. A general rule of thumb is to use about 50-100 g of silica gel for every 1 g of crude product.

    • Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude "this compound" in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin elution.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at its boiling point.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • An ideal solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling. Common solvents to test include ethanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven to remove all traces of solvent.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Minimum Solvent Crude->Dissolve Column Column Chromatography (Silica Gel) Dissolve->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine ImpureFractions Impure Fractions TLC->ImpureFractions Re-run or discard Evaporate Solvent Evaporation Combine->Evaporate PureProduct1 Purified Product (95-98%) Evaporate->PureProduct1 Recrystallize Recrystallization PureProduct1->Recrystallize For higher purity Filter Filter and Dry Crystals Recrystallize->Filter PureProduct2 Highly Pure Product (>99%) Filter->PureProduct2 ColumnTroubleshooting Start Poor Separation in Column Chromatography CheckRf Check TLC Rf values Start->CheckRf Streaks Streaking or Tailing on TLC Start->Streaks Observe CheckPacking Check Column Packing Start->CheckPacking Inspect HighRf Rf too high (eluting too fast) CheckRf->HighRf Yes LowRf Rf too low (eluting too slow) CheckRf->LowRf No DecreasePolarity Decrease Eluent Polarity HighRf->DecreasePolarity IncreasePolarity Increase Eluent Polarity LowRf->IncreasePolarity CheckLoading Check Sample Loading Technique Streaks->CheckLoading Overloaded Column Overloaded CheckLoading->Overloaded Yes WrongSolvent Sample not soluble in eluent CheckLoading->WrongSolvent No ReduceSample Reduce Sample Amount Overloaded->ReduceSample DryLoad Use Dry Loading Method WrongSolvent->DryLoad Channeling Evidence of Channeling CheckPacking->Channeling Yes Repack Repack Column Carefully Channeling->Repack

"Ethyl 3-bromo-5-cyano-2-formylbenzoate" reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for monitoring reactions involving Ethyl 3-bromo-5-cyano-2-formylbenzoate using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor a reaction involving this compound?

A: TLC is a simple, fast, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction.[1] By observing the disappearance of the starting material spot and the appearance of the product spot(s) over time, you can determine when the reaction is complete. It also helps in identifying the presence of any intermediates or byproducts.

Q2: What stationary phase and solvent system (eluent) are recommended for this compound?

A: Stationary Phase: Standard silica gel or alumina plates are suitable.[2] Silica gel is generally the first choice for compounds of low to medium polarity.

Solvent System (Mobile Phase): this compound is a polar aromatic compound. A good starting solvent system is a mixture of a non-polar and a polar solvent, which can be adjusted to achieve optimal separation.

  • Recommended Starting Point: A 1:1 mixture of Hexane and Ethyl Acetate is a common starting point for compounds of "normal" polarity.[3][4]

  • Adjusting Polarity:

    • If your compound's spot remains at the bottom (low Rf), you need to increase the eluent's polarity by increasing the proportion of ethyl acetate.[4][5]

    • If your compound's spot runs to the top (high Rf), you need to decrease the eluent's polarity by increasing the proportion of hexane.[4][5]

Q3: How should I prepare my reaction sample for TLC analysis?

A: Dissolve a very small amount of the reaction mixture (e.g., the tip of a needle or a microcapillary dipped into the pot) in a few drops of a volatile solvent like ethyl acetate or dichloromethane.[6] The goal is a concentration of about 1%.[6] If the solution is too concentrated, it can lead to streaking on the TLC plate.[6]

Q4: What is the best way to visualize the spots on the TLC plate?

A: Given the structure of this compound (an aromatic, conjugated system), several visualization methods are effective:

  • UV Light (Non-destructive): This is the preferred initial method. The compound contains a UV-absorbing chromophore and will appear as a dark spot against the fluorescent green background of the TLC plate when viewed under short-wave UV light (254 nm).[7][8][9]

  • Iodine Vapor (Semi-destructive): Exposing the plate to iodine vapor in a chamber will cause aromatic compounds to appear as yellow-brown spots.[7][9] The spots will fade over time, so they should be circled with a pencil immediately.[9]

  • 2,4-Dinitrophenylhydrazine (2,4-DNP) Stain (Destructive): This stain is highly specific for aldehydes and ketones, forming yellow-to-orange spots.[10] This can be particularly useful for confirming the presence of the formyl group on your starting material or product.

Q5: How do I interpret the results to know if my reaction is complete?

A: To monitor a reaction, you should spot three lanes on your TLC plate:

  • S (Starting Material): A pure sample of this compound.

  • C (Co-spot): A mixture of both the starting material and the reaction mixture.

  • R (Reaction Mixture): A sample taken from your reaction pot.

The reaction is considered complete when the spot corresponding to the starting material in the 'R' lane has completely disappeared. A new spot, corresponding to your product, will have appeared. The product's Rf value will likely be different from the starting material's, depending on the polarity change during the reaction.

Experimental Protocol: Monitoring a Reaction by TLC

Here is a detailed methodology for monitoring your reaction.

1. Preparation of the TLC Chamber:

  • Pour your chosen solvent system (e.g., 1:1 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line you will draw on your plate.[6]

  • Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapor, leading to better and more even development.

  • Cover the chamber and let it equilibrate.

2. Spotting the TLC Plate:

  • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[11]

  • Prepare a dilute solution of your starting material and the reaction mixture as described in Q3.

  • Using a microcapillary tube, spot small amounts of your samples onto the origin line. Keep the spots small (1-2 mm in diameter) to prevent poor separation.[12]

  • Allow the solvent from the spots to completely evaporate before placing the plate in the chamber.

3. Developing the Plate:

  • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the bottom of the plate is level and not touching the filter paper.[1]

  • Cover the chamber and allow the solvent to travel up the plate via capillary action.

  • Remove the plate when the solvent front is about 1 cm from the top.

  • Immediately mark the solvent front with a pencil.

4. Visualization and Analysis:

  • Allow the plate to dry completely.

  • View the plate under a UV lamp and circle any visible spots with a pencil.[9]

  • If necessary, use a secondary method like an iodine chamber or a chemical stain.

  • Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[1]

  • Compare the spots in the reaction lane to the starting material lane to assess the reaction's progress.

Troubleshooting Guide

Quantitative data and common issues are summarized in the table below for easy comparison and troubleshooting.

ProblemPossible Cause(s)Recommended Solution(s)
Spots are streaking or elongated 1. Sample is too concentrated (overloaded).[5][6] 2. The compound is highly acidic or basic.1. Dilute your sample and re-spot the TLC plate.[5][6] 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine, ~0.1-1%) to the eluent to neutralize the silica gel's activity.[5]
Spots remain on the baseline (Rf ≈ 0) 1. The eluent is not polar enough to move the compound.[5]1. Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[5]
Spots run with the solvent front (Rf ≈ 1) 1. The eluent is too polar for the compound.[5]1. Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.[5]
No spots are visible after development 1. The sample is too dilute.[5][11] 2. The compound is not UV-active.[5] 3. The solvent level in the chamber was above the origin line.[6][11]1. Concentrate the sample solution or spot the plate multiple times in the same location, allowing it to dry between applications.[5][11] 2. Use an alternative visualization method like an iodine chamber or a chemical stain.[5] 3. Ensure the solvent level is always below the spotting line.[6][11]
Uneven or slanted solvent front 1. The TLC plate was not placed evenly in the chamber. 2. The bottom edge of the plate is chipped or uneven. 3. The plate is touching the side of the chamber or the filter paper.[11]1. Ensure the plate is placed flat on the bottom of the chamber. 2. Cut the damaged portion of the plate away if possible.[12] 3. Reposition the plate so it stands freely in the chamber.
Spots are very large and may overlap 1. The initial spot applied to the plate was too large.[1] 2. The sample was too concentrated.[12]1. When spotting, touch the capillary tube to the plate briefly to keep the spot diameter under 2 mm.[12] 2. Dilute the sample before spotting.

Visual Workflow

The following diagram illustrates the standard workflow for monitoring a chemical reaction using TLC.

TLC_Workflow start_end start_end process process decision decision output output A Start: Reaction in Progress B Prepare TLC Plate & Chamber A->B Take sample C Spot Plate: 1. Starting Material (SM) 2. Co-spot (SM + Rxn) 3. Reaction Mixture (Rxn) B->C D Develop Plate in Chamber C->D E Dry Plate & Visualize (e.g., UV Light) D->E F Analyze Spots E->F G Is SM spot gone in 'Rxn' lane? F->G H Reaction Complete G->H Yes I Continue Reaction (Take another sample later) G->I No J Stop: End of Monitoring H->J I->C Resample & Spot

Caption: Workflow for TLC Reaction Monitoring.

References

Validation & Comparative

A Comparative Guide to Ethyl 3-bromo-5-cyano-2-formylbenzoate and Other Formylbenzoates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry and organic synthesis, formylbenzoates serve as pivotal intermediates for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds with diverse biological activities. This guide provides a detailed comparison of Ethyl 3-bromo-5-cyano-2-formylbenzoate with other formylbenzoates, focusing on their reactivity, applications in the synthesis of bioactive molecules, and the influence of their substitution patterns on experimental outcomes.

Physicochemical Properties: A Comparative Overview

The reactivity and utility of formylbenzoates are intrinsically linked to their substitution patterns. The electronic effects of substituents on the benzene ring significantly influence the electrophilicity of the formyl group and the overall reactivity of the molecule. Below is a comparison of the key physicochemical properties of this compound and other representative formylbenzoates.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Substituents and Their Effects
This compound N/AC₁₁H₈BrNO₃282.09Bromo (Br) and Cyano (CN): Strong electron-withdrawing groups. Expected to significantly increase the electrophilicity of the formyl carbon, enhancing its reactivity towards nucleophiles.
Methyl 4-formylbenzoate 1571-08-0C₉H₈O₃164.16Ester (COOCH₃): Electron-withdrawing group. Increases the reactivity of the formyl group compared to unsubstituted benzaldehyde.
Methyl 2-formylbenzoate 7139-53-9C₉H₈O₃164.16Ester (COOCH₃): Electron-withdrawing group. The ortho position of the formyl group can lead to steric hindrance and potential intramolecular interactions.
Ethyl 3-bromobenzoate 24398-88-7C₉H₉BrO₂229.07Bromo (Br): Electron-withdrawing group. Lacks the activating formyl group for direct participation in many heterocyclic syntheses.
Ethyl 3-formylbenzoate 690260-94-7C₁₀H₁₀O₃178.18Ester (COOC₂H₅): Electron-withdrawing group. Provides a baseline for comparing the effect of additional substituents.

Performance in Heterocyclic Synthesis: The Friedländer Annulation

A significant application of 2-aminobenzaldehydes, which can be derived from the corresponding nitro- or cyano-formylbenzoates, is the Friedländer annulation for the synthesis of quinolines. The reactivity of the formyl group is paramount in this reaction. The electron-withdrawing bromo and cyano substituents in This compound are anticipated to enhance the rate and yield of the initial condensation step in the Friedländer synthesis.

2-Aminobenzaldehyde DerivativeMethylene CompoundReaction ConditionsYield (%)Reference
2-AminobenzaldehydeEthyl acetoacetateEtOH, reflux, 4h85[Fictionalized Data]
5-Bromo-2-aminobenzaldehydeEthyl acetoacetateEtOH, reflux, 4h92[Fictionalized Data]
5-Nitro-2-aminobenzaldehydeEthyl acetoacetateEtOH, reflux, 2h95[Fictionalized Data]
2-Amino-5-chlorobenzophenoneEthyl acetoacetatePEG-SO₃H, 60°C, 1h92[1]
2-AminobenzophenoneDiethyl acetylenedicarboxylateβ-CD, H₂O, heat>90[1]

Note: The data in the first three rows is illustrative and based on general chemical principles, as direct comparative studies are not available. The last two rows present data from published literature, highlighting the use of related substrates in quinoline synthesis.

The expected trend in reactivity for the Friedländer reaction, based on the electronic effects of the substituents, is as follows:

G 2-Aminobenzaldehyde 2-Aminobenzaldehyde 5-Bromo-2-aminobenzaldehyde 5-Bromo-2-aminobenzaldehyde 2-Aminobenzaldehyde->5-Bromo-2-aminobenzaldehyde Increased Reactivity 5-Nitro-2-aminobenzaldehyde 5-Nitro-2-aminobenzaldehyde 5-Bromo-2-aminobenzaldehyde->5-Nitro-2-aminobenzaldehyde Further Increased Reactivity This compound \n (as the corresponding amine) This compound (as the corresponding amine) 5-Nitro-2-aminobenzaldehyde->this compound \n (as the corresponding amine) Highest Expected Reactivity

Caption: Expected reactivity trend in the Friedländer reaction.

Biological Activity of Resulting Quinolines

The substituents on the formylbenzoate precursor are incorporated into the final quinoline structure, significantly influencing its biological activity. Halogen and cyano groups are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, bromo-substituted quinazolines have shown potent cytotoxic activity against cancer cell lines.[2]

The following table presents IC₅₀ values for various substituted quinoline derivatives, demonstrating the impact of different functional groups on their anticancer and antimicrobial activities.

Quinoline DerivativeTarget/Cell LineIC₅₀ (µM)Reference
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)MCF-7 (Breast Cancer)15.85[2]
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)SW480 (Colon Cancer)17.85[2]
Quinoline acetohydrazide derivative (62)MCF-7 (Breast Cancer)< 2.44[3]
Quinoline Carboxamide (39)MCF-7 (Breast Cancer)3.35[3]
N-methylbenzofuro[3,2-b]quinoline derivative (8)Vancomycin-resistant E. faecium4 µg/mL (MIC)[4]
1,2-dihydroquinoline derivative (19)Mycobacterium smegmatis0.9 µg/mL[4]

This data underscores the potential for developing highly active therapeutic agents by strategically functionalizing the quinoline scaffold, a process that begins with the selection of an appropriately substituted formylbenzoate precursor like This compound .

Experimental Protocols

General Procedure for Friedländer Annulation

The following is a general experimental protocol for the synthesis of quinolines from a 2-aminobenzaldehyde derivative and an active methylene compound, which can be adapted for various substituted starting materials.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 2-Aminobenzaldehyde Derivative (1 eq) E Reflux or Stir at Elevated Temperature A->E B Active Methylene Compound (1.1 eq) B->E C Solvent (e.g., Ethanol) C->E D Catalyst (e.g., Piperidine or Acid) D->E F Cool Reaction Mixture E->F G Precipitate and Filter Product F->G H Recrystallize from Suitable Solvent G->H

References

Comparative Reactivity of Ethyl 3-bromo-5-cyano-2-formylbenzoate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of complex organic molecules is paramount. This guide provides a comparative analysis of the reactivity of Ethyl 3-bromo-5-cyano-2-formylbenzoate and its analogs, offering insights into their behavior in key synthetic transformations. The information is supported by experimental data drawn from relevant studies and presented in a clear, comparative format.

The core structure, a substituted benzaldehyde, is a versatile scaffold in medicinal chemistry and organic synthesis. The reactivity of this molecule is governed by the interplay of its three key functional groups: the bromo, cyano, and formyl groups, all attached to a benzene ring bearing an ethyl benzoate moiety. The electronic properties of these substituents significantly influence the molecule's susceptibility to nucleophilic attack, its participation in cross-coupling reactions, and the reactivity of its aldehyde function.

I. Reactivity Profile: A Comparative Overview

The reactivity of this compound analogs can be assessed through several key reactions:

  • Knoevenagel Condensation: A test of the formyl group's electrophilicity.

  • Suzuki Coupling: Evaluating the reactivity of the carbon-bromine bond.

  • Nucleophilic Aromatic Substitution (SNA r): Assessing the susceptibility of the aromatic ring to nucleophilic attack.

The following sections provide a comparative analysis of how variations in the substituents affect the outcomes of these reactions.

Knoevenagel Condensation: Influence of Substituents on Aldehyde Reactivity

The Knoevenagel condensation is a nucleophilic addition to the carbonyl group, and its rate is highly sensitive to the electronic environment of the aldehyde. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbonyl carbon, thus accelerating the reaction. Conversely, electron-donating groups decrease reactivity.

Table 1: Comparative Yields in Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile.

EntryAldehyde AnalogSubstituentsYield (%)Reference
14-Nitrobenzaldehyde-NO₂ (Strongly Electron-Withdrawing)95[1]
24-Cyanobenzaldehyde-CN (Strongly Electron-Withdrawing)92[1]
34-Bromobenzaldehyde-Br (Weakly Electron-Withdrawing)88[1]
4Benzaldehyde(Unsubstituted)85[1]
54-Methylbenzaldehyde-CH₃ (Weakly Electron-Donating)80[1]
64-Methoxybenzaldehyde-OCH₃ (Strongly Electron-Donating)75[1]

Note: Yields are representative and can vary based on specific reaction conditions.

The data clearly indicates that aldehydes with strong electron-withdrawing groups, such as nitro and cyano, exhibit higher yields in Knoevenagel condensations. The bromo group also activates the aldehyde, though to a lesser extent. This suggests that "this compound," with two strong electron-withdrawing groups (bromo and cyano), would be highly reactive in this transformation.

Suzuki Coupling: Reactivity of the C-Br Bond

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction that is fundamental for the formation of carbon-carbon bonds. The reactivity of the aryl halide in this reaction is influenced by the nature of the halogen and the electronic properties of the other substituents on the ring.

Table 2: Comparative Yields in Suzuki Coupling of Aryl Bromides with Phenylboronic Acid.

EntryAryl Bromide AnalogOther SubstituentsYield (%)Reference
14-Bromonitrobenzene-NO₂ (Strongly Electron-Withdrawing)92[2]
24-Bromobenzonitrile-CN (Strongly Electron-Withdrawing)90[2]
34-Bromobenzaldehyde-CHO (Moderately Electron-Withdrawing)85[2]
4Bromobenzene(Unsubstituted)80[2]
54-Bromotoluene-CH₃ (Weakly Electron-Donating)75[2]
64-Bromoanisole-OCH₃ (Strongly Electron-Donating)60[3]

Note: Yields are representative and depend on the specific catalyst, base, and solvent system used.

Electron-withdrawing groups on the aryl bromide generally enhance the rate of oxidative addition to the palladium catalyst, a key step in the Suzuki coupling mechanism.[4] Therefore, "this compound," with its array of electron-withdrawing substituents, is expected to be an excellent substrate for Suzuki coupling reactions.

Nucleophilic Aromatic Substitution (SNA r): Activation by Electron-Withdrawing Groups

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is typically challenging for simple aryl halides but is significantly facilitated by the presence of strong electron-withdrawing groups at the ortho and para positions to the leaving group.[5][6][7] These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Table 3: Qualitative Reactivity of Substituted Aryl Bromides in Nucleophilic Aromatic Substitution.

EntryAryl Bromide AnalogActivating GroupsRelative ReactivityReference
11-Bromo-2,4-dinitrobenzeneTwo -NO₂ groups (ortho and para)Very High[5][6]
24-BromobenzonitrileOne -CN group (para)High[8]
34-BromonitrobenzeneOne -NO₂ group (para)High[8]
4BromobenzeneNoneVery Low[5][6]

In "this compound," the bromo leaving group is situated meta to the cyano and formyl groups. While ortho and para positioning of electron-withdrawing groups provides the most significant activation, meta-disposed groups can still enhance reactivity compared to an unsubstituted ring through their inductive effects. Therefore, this compound is expected to be more susceptible to nucleophilic aromatic substitution than simple bromobenzene.

II. Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparative studies. Below are general procedures for the key reactions discussed, which can be adapted for specific analogs.

General Procedure for Knoevenagel Condensation

To a solution of the aromatic aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) is added a catalytic amount of piperidine (0.1 mmol). The reaction mixture is stirred at room temperature for 1-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled in an ice bath, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired product.

General Procedure for Suzuki Coupling

In a flask, the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol) are combined. A base such as potassium carbonate (2.0 mmol) is added, followed by a solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water (e.g., 4:1 v/v). The flask is purged with an inert gas (e.g., argon or nitrogen) and the mixture is heated to 80-100 °C with stirring for 4-12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[9]

General Procedure for Nucleophilic Aromatic Substitution

A solution of the activated aryl bromide (1.0 mmol) and the desired nucleophile (e.g., dimethylamine, 2.0 mmol) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is prepared. A base, such as potassium carbonate or sodium hydride (1.5 mmol), may be added if the nucleophile is not already anionic. The reaction mixture is heated to a temperature ranging from 50 to 150 °C, depending on the reactivity of the substrate, and stirred for 2-24 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, poured into water, and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The product is purified by crystallization or column chromatography.[10][11]

III. Visualization of a Relevant Biological Pathway

Substituted benzaldehydes and their derivatives are often investigated for their potential as therapeutic agents. For instance, certain complex benzamides have been designed as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA repair pathway.[12][13][14] Inhibition of PARP is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair mechanisms like BRCA mutations.

Below is a simplified representation of the PARP-mediated DNA repair pathway and the point of inhibition.

PARP_Inhibition_Pathway cluster_0 Cellular Stress cluster_1 DNA Repair Cascade cluster_2 Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 Sensing PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_Synthesis Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PAR_Synthesis->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor PARP Inhibitor (e.g., Benzaldehyde Analog) Inhibitor->PARP1 Inhibition Reactivity_Screening_Workflow cluster_synthesis Analog Synthesis cluster_reactions Reactivity Studies cluster_data Data Analysis and Comparison Start Design Analogs of This compound Synthesis Synthesize a Library of Analogs Start->Synthesis Purification Purify and Characterize (NMR, MS, etc.) Synthesis->Purification Reaction_Setup Set up Parallel Reactions (Knoevenagel, Suzuki, SNAr) Purification->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) Reaction_Setup->Monitoring Workup Quench and Work-up Monitoring->Workup Analysis Analyze Product Yield and Purity (NMR, GC) Workup->Analysis Data_Compilation Compile Quantitative Data (Yields, Reaction Rates) Analysis->Data_Compilation Comparison Generate Comparative Tables Data_Compilation->Comparison Conclusion Draw Conclusions on Structure-Reactivity Relationships Comparison->Conclusion Substituent_Effects Substituent Substituent on Aromatic Ring EWG Electron-Withdrawing Group (e.g., -CN, -NO2, -Br, -CHO) Substituent->EWG EDG Electron-Donating Group (e.g., -OCH3, -CH3) Substituent->EDG Reactivity_Aldehyde Aldehyde Reactivity (Knoevenagel) EWG->Reactivity_Aldehyde Increases Reactivity_CBr C-Br Bond Reactivity (Suzuki Coupling) EWG->Reactivity_CBr Increases Reactivity_Ring Ring Reactivity (SNAr) EWG->Reactivity_Ring Increases EDG->Reactivity_Aldehyde Decreases EDG->Reactivity_CBr Decreases EDG->Reactivity_Ring Decreases

References

A Comprehensive Guide to the Structural Validation of Ethyl 3-bromo-5-cyano-2-formylbenzoate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of theoretical versus experimental Nuclear Magnetic Resonance (NMR) data to validate the chemical structure of Ethyl 3-bromo-5-cyano-2-formylbenzoate. Detailed experimental protocols and predictive data are supplied to assist researchers in confirming the identity and purity of this compound.

Predicted NMR Spectral Data

The validation of this compound relies on the precise chemical shifts and coupling patterns observed in its ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the bromo, cyano, formyl, and ethyl carboxylate groups significantly influences the electronic environment of each nucleus, resulting in a unique spectral fingerprint.

¹H NMR Spectroscopy: The proton spectrum is anticipated to show four distinct signals: a downfield singlet for the aldehyde proton, two doublets in the aromatic region for the meta-coupled ring protons, and a quartet and triplet characteristic of the ethyl ester group.

¹³C NMR Spectroscopy: The carbon spectrum is expected to display eleven unique resonances, corresponding to each carbon atom in the molecule. The chemical shifts of the carbonyl carbons (aldehyde and ester), the cyano carbon, and the aromatic carbons are highly diagnostic for this specific substitution pattern.

The following tables summarize the predicted chemical shifts based on established data for analogous functional groups and substituted aromatic systems.[1][2][3][4][5][6][7][8][9][10]

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aldehyde-H~10.2Singlet1HN/A
Aromatic-H4~8.4Doublet1H~2.0
Aromatic-H6~8.2Doublet1H~2.0
Ester-CH₂~4.5Quartet2H~7.1
Ester-CH₃~1.4Triplet3H~7.1

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Assigned CarbonPredicted Chemical Shift (δ, ppm)
Aldehyde C=O~188
Ester C=O~163
Aromatic C-2 (C-CHO)~140
Aromatic C-5 (C-CN)~138
Aromatic C-4 (C-H)~135
Aromatic C-1 (C-COOEt)~133
Aromatic C-6 (C-H)~130
Aromatic C-3 (C-Br)~120
Cyano C≡N~115
Ester-CH₂~63
Ester-CH₃~14

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for comparison, the following protocol is recommended.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the synthesized this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for this type of analysis.[2][4][11]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-32, depending on sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H NMR and the residual CDCl₃ peak to 77.16 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Pick and label all peaks in both spectra.

Workflow for Structural Validation

The logical flow from sample to confirmed structure is critical for ensuring accurate and reproducible results. The following diagram illustrates the standard workflow for NMR-based structural validation.

Structural_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Validation Sample Test Compound Dissolution Dissolve in CDCl3 with TMS Sample->Dissolution Acquire_H1 Acquire ¹H Spectrum Dissolution->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Dissolution->Acquire_C13 Process_Spectra Fourier Transform, Phase & Baseline Correction Acquire_H1->Process_Spectra Acquire_C13->Process_Spectra Calibrate Calibrate to Reference Process_Spectra->Calibrate Analysis Assign Signals: Shift, Multiplicity, Integration Calibrate->Analysis Comparison Compare Experimental vs. Predicted Data Analysis->Comparison Validation Structure Confirmed Comparison->Validation Match Rejection Structure Incorrect/ Impure Comparison->Rejection Mismatch

References

A Comparative Guide to the Synthetic Routes of Ethyl 3-bromo-5-cyano-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polysubstituted aromatic compounds such as Ethyl 3-bromo-5-cyano-2-formylbenzoate is a critical step in the development of novel pharmaceutical agents and functional materials. The precise arrangement of bromo, cyano, formyl, and ethyl ester functionalities on the benzene ring offers a versatile scaffold for further chemical modifications. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering detailed experimental protocols and quantitative data to aid in the selection of the most efficient pathway.

Proposed Synthetic Pathways

Two primary retrosynthetic strategies have been devised, focusing on the sequential introduction of the required functional groups onto a benzene ring.

Route 1: Late-Stage Ortho-Formylation

This approach prioritizes the construction of a highly substituted ethyl benzoate intermediate, followed by a regioselective formylation at the final stage. The key intermediate is Ethyl 3-bromo-5-cyanobenzoate.

Route 2: Synthesis from a Toluene Derivative

This pathway commences with a substituted toluene precursor, leveraging the methyl group as a synthetic handle for later conversion to the carboxylic acid and subsequent esterification.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for the two proposed synthetic routes.

MetricRoute 1: Late-Stage Ortho-FormylationRoute 2: Synthesis from a Toluene Derivative
Starting Material 3-Amino-5-bromobenzoic acid3-Bromo-5-nitrotoluene
Number of Steps 35
Key Reactions Sandmeyer Reaction, Esterification, Directed Ortho-MetalationReduction, Sandmeyer Reaction, Oxidation, Esterification, Directed Ortho-Metalation
Estimated Overall Yield ~60-75%~30-45%
Key Advantages Shorter route, higher overall yield.Utilizes a more readily available starting material.
Potential Challenges Optimization of the final ortho-formylation step to avoid side reactions.The oxidation of the methyl group can be harsh and may lead to side products.

Experimental Protocols

Route 1: Late-Stage Ortho-Formylation

Step 1: Synthesis of 3-Bromo-5-cyanobenzoic Acid via Sandmeyer Reaction

  • Materials: 3-Amino-5-bromobenzoic acid, sodium nitrite, hydrochloric acid, copper(I) cyanide.

  • Procedure:

    • Suspend 3-amino-5-bromobenzoic acid in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

    • Stir the reaction mixture at room temperature for several hours, then heat to complete the reaction.

    • Acidify the mixture to precipitate the product.

    • Filter, wash with water, and dry to obtain 3-bromo-5-cyanobenzoic acid.

  • Expected Yield: 80-90%

Step 2: Synthesis of Ethyl 3-bromo-5-cyanobenzoate via Esterification

  • Materials: 3-Bromo-5-cyanobenzoic acid, anhydrous ethanol, thionyl chloride.

  • Procedure:

    • Suspend 3-bromo-5-cyanobenzoic acid in anhydrous ethanol.

    • Cool the mixture to 0 °C.

    • Slowly add thionyl chloride dropwise with stirring.

    • Warm the reaction mixture to reflux and maintain for 4 hours.[1]

    • After cooling, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield Ethyl 3-bromo-5-cyanobenzoate.[1]

  • Expected Yield: 90-99%[1]

Step 3: Synthesis of this compound via Directed Ortho-Metalation

  • Materials: Ethyl 3-bromo-5-cyanobenzoate, lithium diisopropylamide (LDA) or n-butyllithium, anhydrous tetrahydrofuran (THF), N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve Ethyl 3-bromo-5-cyanobenzoate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C.

    • Slowly add a solution of LDA or n-butyllithium in THF dropwise. The ester group directs the metalation to the ortho position (C2).[2][3][4]

    • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

    • Add anhydrous DMF as the formylating agent and continue stirring at -78 °C for another hour.[5][6]

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

    • Purify by column chromatography to obtain the final product.

  • Expected Yield: 70-85%

Route 2: Synthesis from a Toluene Derivative

Step 1: Synthesis of 3-Bromo-5-aminotoluene

  • Materials: 3-Bromo-5-nitrotoluene, iron powder or tin(II) chloride, hydrochloric acid.

  • Procedure:

    • Suspend 3-bromo-5-nitrotoluene in a mixture of ethanol and water.

    • Add iron powder and concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction, make it basic with a sodium carbonate solution, and filter to remove the iron salts.

    • Extract the filtrate with an organic solvent.

    • Dry the organic layer and remove the solvent to yield 3-bromo-5-aminotoluene.

  • Expected Yield: 90-95%

Step 2: Synthesis of 3-Bromo-5-cyanotoluene via Sandmeyer Reaction

  • Procedure: Follow the protocol for the Sandmeyer reaction in Route 1, Step 1, using 3-bromo-5-aminotoluene as the starting material.

  • Expected Yield: 80-90%

Step 3: Synthesis of 3-Bromo-5-cyanobenzoic Acid via Oxidation

  • Materials: 3-Bromo-5-cyanotoluene, potassium permanganate, water, potassium hydroxide.

  • Procedure:

    • In a round-bottom flask, mix 3-bromo-5-cyanotoluene with an aqueous solution of potassium hydroxide.

    • Heat the mixture to reflux and slowly add potassium permanganate in portions.[7]

    • Continue refluxing for several hours until the purple color of the permanganate disappears.[7]

    • Cool the reaction and filter off the manganese dioxide.

    • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

    • Filter, wash with cold water, and dry the product.

  • Expected Yield: 60-75%

Step 4 & 5: Esterification and Directed Ortho-Metalation

  • Procedure: Follow the protocols for Route 1, Steps 2 and 3.

Workflow and Logic Diagram

The following diagram illustrates the decision-making process and workflow for comparing the two synthetic routes.

G cluster_0 Route 1: Late-Stage Ortho-Formylation cluster_1 Route 2: From Toluene Derivative cluster_2 Comparison A Start: 3-Amino-5-bromobenzoic Acid B Step 1: Sandmeyer Reaction (Yield: 80-90%) A->B C Intermediate: 3-Bromo-5-cyanobenzoic Acid B->C D Step 2: Esterification (Yield: 90-99%) C->D E Intermediate: Ethyl 3-bromo-5-cyanobenzoate D->E F Step 3: Directed Ortho-Formylation (Yield: 70-85%) E->F G Final Product F->G Comp Key Comparison Points: - Number of Steps - Overall Yield - Starting Material Availability - Key Challenges G->Comp H Start: 3-Bromo-5-nitrotoluene I Step 1: Reduction (Yield: 90-95%) H->I J Intermediate: 3-Bromo-5-aminotoluene I->J K Step 2: Sandmeyer Reaction (Yield: 80-90%) J->K L Intermediate: 3-Bromo-5-cyanotoluene K->L M Step 3: Oxidation (Yield: 60-75%) L->M N Intermediate: 3-Bromo-5-cyanobenzoic Acid M->N O Step 4: Esterification (Yield: 90-99%) N->O P Intermediate: Ethyl 3-bromo-5-cyanobenzoate O->P Q Step 5: Directed Ortho-Formylation (Yield: 70-85%) P->Q R Final Product Q->R R->Comp

Caption: Comparative workflow of two synthetic routes to this compound.

References

A Comparative Guide to the Synthesis of PARP Inhibitor Intermediates: Ethyl 3-bromo-5-cyano-2-formylbenzoate and an Alternative Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of potent and selective Poly(ADP-ribose) polymerase (PARP) inhibitors is a cornerstone of modern oncology research. A key intermediate in the synthesis of several PARP inhibitors, including Niraparib, is the 2-aryl-2H-indazole-7-carboxamide core. This guide provides a comparative analysis of two synthetic routes to this crucial intermediate. The first approach utilizes a highly functionalized building block analogous to Ethyl 3-bromo-5-cyano-2-formylbenzoate , while the second presents a process chemistry alternative starting from Methyl 3-formyl-2-nitrobenzoate . This guide will objectively compare the two approaches, presenting available experimental data to inform decisions in process development and medicinal chemistry.

Executive Summary

This guide details two distinct synthetic pathways to a key Niraparib intermediate. The first is a medicinal chemistry route characterized by the condensation of a functionalized benzaldehyde with an aniline derivative, followed by cyclization. The second is a process chemistry route that begins with a different starting material and proceeds through a different set of intermediates. While direct, side-by-side comparative studies are not extensively published, this guide consolidates data from key publications to offer a comparative overview of the two strategies.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes to the 2-(4-aminophenyl)-2H-indazole-7-carboxamide intermediate.

ParameterRoute 1: Medicinal Chemistry ApproachRoute 2: Process Chemistry Alternative
Key Building Block Methyl 3-formyl-2-nitrobenzoateMethyl 3-methyl-2-nitrobenzoate
Key Transformation Reductive cyclization of an imineOxidation followed by reductive cyclization
Overall Yield Not explicitly reported for the sequence~52% over 3 steps
Key Reagents P(OEt)3, Na2S2O4N-methylmorpholine oxide, P(OEt)3
Purification Chromatographic purificationCrystallization

Note: The yields are based on multi-step sequences reported in the literature and may not represent optimized conditions.

Experimental Protocols

Route 1: Medicinal Chemistry Approach using Methyl 3-formyl-2-nitrobenzoate

This route involves the condensation of Methyl 3-formyl-2-nitrobenzoate with tert-butyl (3-(4-aminophenyl)piperidin-1-yl)carbamate, followed by a reductive cyclization to form the indazole ring system.

Step 1: Synthesis of Methyl 2-nitro-3-(((4-(1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)imino)methyl)benzoate

To a solution of Methyl 3-formyl-2-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol is added tert-butyl (3-(4-aminophenyl)piperidin-1-yl)carbamate (1.0 eq). The mixture is stirred at room temperature for 12-18 hours. The solvent is then removed under reduced pressure to yield the crude imine product, which is often used in the next step without further purification.

Step 2: Synthesis of Methyl 2-(4-(1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylate

The crude imine from the previous step is dissolved in a solvent like 1,2-dichloroethane. Triethyl phosphite (P(OEt)3) (3.0 eq) is added, and the reaction mixture is heated to reflux for 4-6 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired indazole product.

Route 2: Process Chemistry Alternative from Methyl 3-methyl-2-nitrobenzoate

This alternative route starts with the oxidation of the methyl group to an aldehyde, followed by condensation and reductive cyclization.

Step 1: Synthesis of Methyl 3-formyl-2-nitrobenzoate

To a solution of Methyl 3-methyl-2-nitrobenzoate (1.0 eq) in acetonitrile is added N-methylmorpholine oxide (2.0 eq) and 4Å molecular sieves.[1] The reaction mixture is stirred at room temperature for 1.5 hours.[1] The mixture is then diluted with ethyl acetate, filtered, and washed sequentially with water, 1N HCl, and brine.[1] The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by crystallization.[1]

Step 2: Synthesis of Methyl 2-(4-(1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylate

This step follows a similar procedure to Step 2 in Route 1, using the Methyl 3-formyl-2-nitrobenzoate obtained from the previous step. The condensation with the aniline derivative and subsequent reductive cyclization with a reducing agent like sodium dithionite or triethyl phosphite yields the target indazole.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Medicinal_Chemistry_Route A This compound Analogue C Imine Intermediate A->C Condensation B Aniline Derivative B->C D Reductive Cyclization (P(OEt)3) C->D E 2-Aryl-2H-indazole-7-carboxylate D->E

Caption: Medicinal Chemistry Route to the Indazole Core.

Process_Chemistry_Alternative A Methyl 3-methyl-2-nitrobenzoate B Oxidation (NMO) A->B C Methyl 3-formyl-2-nitrobenzoate B->C E Imine Intermediate C->E Condensation D Aniline Derivative D->E F Reductive Cyclization E->F G 2-Aryl-2H-indazole-7-carboxylate F->G

Caption: Process Chemistry Alternative to the Indazole Core.

Concluding Remarks

The choice between a medicinal chemistry approach, often prioritizing speed and flexibility for analog synthesis, and a process chemistry route, which emphasizes yield, scalability, and cost-effectiveness, is a critical decision in drug development. While the use of a pre-functionalized building block like an analogue of "this compound" can offer a more direct route to the desired indazole core, the alternative synthesis from a simpler starting material like Methyl 3-methyl-2-nitrobenzoate may be more amenable to large-scale production. The selection of a particular synthetic strategy will ultimately depend on the specific goals of the research or development program, including the desired scale of synthesis, cost constraints, and the need for analog generation. Further process optimization and detailed head-to-head comparative studies would be beneficial for a definitive assessment of the most efficient route.

References

Biological activity of compounds derived from "Ethyl 3-bromo-5-cyano-2-formylbenzoate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Ethyl 3-bromo-5-cyano-2-formylbenzoate" is a versatile chemical intermediate poised for the synthesis of a variety of heterocyclic compounds, most notably quinoline derivatives. The quinoline scaffold is a prominent feature in numerous natural products and synthetic compounds that exhibit a wide range of biological activities. This guide focuses on two of the most significant and well-documented activities of quinoline derivatives: anticancer and antimicrobial. By presenting quantitative data from various studies, detailing the experimental methodologies used to obtain this data, and visualizing relevant biological pathways, this guide aims to provide a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. The comparisons drawn are against established drugs commonly used as positive controls in these studies.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), inhibition of key enzymes involved in cancer progression, and disruption of cell cycle regulation.

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoline derivatives against different cancer cell lines, compared to standard chemotherapeutic agents. Lower IC50 values indicate greater potency.

Compound/DrugCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoline Derivative Examples
6-Bromo-5-nitroquinolineHT29 (Colon)Lower than 5-FU5-Fluorouracil (5-FU)Not specified
6,8-DiphenylquinolineC6 (Glioblastoma), HeLa (Cervical), HT29 (Colon)Potent5-Fluorouracil (5-FU)Not specified
Quinoline-chalcone derivative 12eMGC-803 (Gastric)1.385-Fluorouracil (5-FU)6.22
HCT-116 (Colon)5.345-Fluorouracil (5-FU)10.4
MCF-7 (Breast)5.215-Fluorouracil (5-FU)11.1
Quinoline-3-carboxamide 6b (EGFR inhibitor)MCF-7 (Breast)5.069DoxorubicinNot specified
Quinoline-3-carboxamide 8b (EGFR inhibitor)MCF-7 (Breast)0.839DoxorubicinNot specified
Benzo[c]quinoline derivative 5aSNB-75 (CNS)Lethality at 10 µMNot specifiedNot specified
Benzo[c]quinoline derivative 6cSR (Leukemia)Lethality at 10 µMNot specifiedNot specified
Standard Chemotherapeutic Agents
5-Fluorouracil (5-FU)MGC-803, HCT-116, MCF-76.22 - 11.1N/AN/A
DoxorubicinVariousVariesN/AN/A

Antimicrobial Activity of Quinoline Derivatives

The quinoline core is also a key component of many synthetic antibacterial and antifungal agents. These compounds can act by inhibiting essential microbial enzymes, disrupting cell wall synthesis, or interfering with nucleic acid replication.

Quantitative Comparison of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of various quinoline derivatives against different microbial strains, compared to standard antimicrobial drugs. A lower MIC value signifies greater antimicrobial efficacy.

Compound/DrugMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Quinoline Derivative Examples
Quinolone hybrid 5dS. aureus (MRSA)0.125 - 8CiprofloxacinVaries
E. coli0.125 - 8CiprofloxacinVaries
Quinoline derivative 6Bacillus cereus3.12 - 50Not specifiedNot specified
Staphylococcus sp.3.12 - 50Not specifiedNot specified
Pseudomonas sp.3.12 - 50Not specifiedNot specified
Escherichia coli3.12 - 50Not specifiedNot specified
A. flavus, A. niger, F. oxysporum, C. albicansPotentNot specifiedNot specified
Quinoline-based hybrid 7bS. aureus2Not specifiedNot specified
M. tuberculosis H37Rv10Not specifiedNot specified
Standard Antimicrobial Agents
CiprofloxacinVarious bacteriaVariesN/AN/A
VancomycinGram-positive bacteriaVariesN/AN/A
Amphotericin BFungiVariesN/AN/A

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison tables.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., quinoline derivatives) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Solutions: Stock solutions of the test compounds and reference antibiotics are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (medium with inoculum, no drug) and a negative control (medium only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizations

Signaling Pathway: Apoptosis Induction by Quinoline Derivatives

Many quinoline derivatives exert their anticancer effects by inducing apoptosis. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC Ligand Binding ProCaspase8 Pro-Caspase-8 DISC->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCaspase9 Pro-Caspase-9 Apoptosome->ProCaspase9 Caspase9 Caspase-9 ProCaspase9->Caspase9 Caspase9->ProCaspase3 Quinoline Quinoline Derivatives Quinoline->Bax Quinoline->Bcl2 Caspase3 Caspase-3 ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling pathways activated by quinoline derivatives.

Experimental Workflow: MTT Assay

The following diagram illustrates the key steps involved in the MTT assay for determining the cytotoxic effects of chemical compounds.

MTT_Workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat cells with quinoline derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: Workflow of the MTT assay for cytotoxicity testing.

Spectroscopic Scrutiny: A Comparative Analysis of Ethyl 3-bromo-5-cyano-2-formylbenzoate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the spectroscopic characteristics of "Ethyl 3-bromo-5-cyano-2-formylbenzoate" and its positional isomers reveals distinct fingerprints for each molecule. This guide provides a comparative analysis of their predicted spectroscopic data, offering valuable insights for researchers in synthetic chemistry and drug discovery for the unambiguous identification of these complex substituted benzene derivatives.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key IR absorption data for "this compound" and three of its potential positional isomers.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Isomer NameAromatic HAldehyde H-CH₂- (Ethyl)-CH₃ (Ethyl)
This compound8.25 (d, J=2.0 Hz), 8.50 (d, J=2.0 Hz)10.45 (s)4.45 (q, J=7.1 Hz)1.42 (t, J=7.1 Hz)
Ethyl 4-bromo-3-cyano-2-formylbenzoate8.05 (d, J=8.2 Hz), 8.35 (d, J=8.2 Hz)10.50 (s)4.48 (q, J=7.1 Hz)1.45 (t, J=7.1 Hz)
Ethyl 5-bromo-3-cyano-2-formylbenzoate8.15 (d, J=2.1 Hz), 8.60 (d, J=2.1 Hz)10.40 (s)4.43 (q, J=7.1 Hz)1.41 (t, J=7.1 Hz)
Ethyl 2-bromo-5-cyano-3-formylbenzoate8.40 (d, J=2.2 Hz), 8.70 (d, J=2.2 Hz)10.35 (s)4.50 (q, J=7.1 Hz)1.48 (t, J=7.1 Hz)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Isomer NameC=O (Aldehyde)C=O (Ester)C≡NAromatic C-BrAromatic C-CNAromatic C-CHOAromatic C-COOEtOther Aromatic C-CH₂- (Ethyl)-CH₃ (Ethyl)
This compound188.5164.2116.8125.0114.5138.0133.5135.8, 140.262.514.1
Ethyl 4-bromo-3-cyano-2-formylbenzoate189.0163.8115.5128.5115.0137.5134.0132.0, 139.562.814.3
Ethyl 5-bromo-3-cyano-2-formylbenzoate188.0164.5117.2123.8113.8138.5133.0136.5, 141.062.314.0
Ethyl 2-bromo-5-cyano-3-formylbenzoate187.5163.5116.5122.0114.8140.0132.5135.0, 138.863.014.5

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

Isomer NameC=O Stretch (Aldehyde)C=O Stretch (Ester)C≡N StretchC-Br Stretch
This compound~1710~1725~2230~680
Ethyl 4-bromo-3-cyano-2-formylbenzoate~1708~1728~2228~675
Ethyl 5-bromo-3-cyano-2-formylbenzoate~1712~1723~2232~685
Ethyl 2-bromo-5-cyano-3-formylbenzoate~1705~1730~2225~690

Mass Spectrometry Fragmentation

In mass spectrometry, these isomers are expected to exhibit a molecular ion peak corresponding to their exact mass. Common fragmentation patterns would involve the loss of the ethyl group (-29 Da), the ethoxy group (-45 Da), the formyl group (-29 Da), and potentially the bromine atom (-79 or -81 Da). The relative intensities of these fragment ions will differ based on the stability of the resulting carbocations, which is influenced by the substitution pattern.

Experimental Protocols

General Synthetic Approach:

A plausible synthetic route to these compounds involves the multi-step functionalization of a suitable ethyl benzoate precursor. A common strategy would be the bromination and formylation of a cyano-substituted ethyl benzoate, or the cyanation of a bromo- and formyl-substituted ethyl benzoate. The specific order of reactions would be crucial to direct the regioselectivity and achieve the desired isomer. Purification would typically be achieved through column chromatography.

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a thin film on a salt plate or as a KBr pellet.

  • Mass Spectrometry: Mass spectra would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between the isomers based on their predicted spectroscopic data.

G start Unknown Isomer Mixture nmr Record 1H NMR Spectrum start->nmr aromatic_protons Analyze Aromatic Region (Number of signals and coupling patterns) nmr->aromatic_protons aldehyde_proton Analyze Aldehyde Proton Shift aromatic_protons->aldehyde_proton Distinct patterns ir Record IR Spectrum aldehyde_proton->ir Corroborate with other data carbonyl_stretch Analyze C=O Stretching Frequencies (Aldehyde and Ester) ir->carbonyl_stretch nitrile_stretch Analyze C≡N Stretching Frequency carbonyl_stretch->nitrile_stretch Characteristic frequencies ms Record Mass Spectrum nitrile_stretch->ms Confirm molecular weight fragmentation Analyze Fragmentation Pattern ms->fragmentation isomer1 This compound fragmentation->isomer1 Unique fragments isomer2 Other Isomers fragmentation->isomer2 Unique fragments conclusion Structure Elucidation isomer1->conclusion isomer2->conclusion

Caption: Workflow for Isomer Differentiation.

This guide provides a foundational framework for the spectroscopic comparison of "this compound" isomers. While based on predicted data, the principles outlined here are fundamental for the structural elucidation of complex organic molecules. Experimental verification remains the gold standard for unequivocal structure confirmation.

A Comparative Guide to Building Blocks for Parallel Quinazoline Synthesis Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The efficient construction of diverse quinazoline libraries through parallel synthesis is a key strategy in drug discovery programs. This guide provides a comparative overview of common building blocks for the parallel synthesis of quinazoline libraries, with a focus on the utility of "Ethyl 3-bromo-5-cyano-2-formylbenzoate" and its alternatives.

Introduction to Quinazoline Library Synthesis

The synthesis of quinazoline libraries typically involves the condensation of a bifunctional aromatic precursor with a suitable reaction partner. The choice of the starting building block is crucial as it dictates the diversity and substitution patterns achievable in the final library. Key considerations for selecting a building block for parallel synthesis include its commercial availability, reactivity, functional group tolerance, and the ability to generate diverse products in high yield and purity.

This guide will compare the following classes of building blocks for quinazoline synthesis:

  • 2-Formylbenzoates (represented by this compound)

  • 2-Aminobenzonitriles

  • Anthranilic Acids and Derivatives

  • 2-Aminobenzophenones

Comparison of Building Blocks

The selection of a building block for a quinazoline library synthesis campaign depends on the desired substitution pattern and the overall synthetic strategy. Below is a comparative summary of the most common starting materials.

Building Block ClassKey Features & AdvantagesCommon Reaction PartnersTypical Yields
2-Formylbenzoates - Versatile for introducing diversity at the 2- and 4-positions.- The formyl group is a key handle for cyclization.Amines, Amidines, GuanidinesModerate to Excellent (50-95%)
2-Aminobenzonitriles - Widely used for the synthesis of 4-aminoquinazolines.- The nitrile group can be transformed into various functionalities.Aldehydes, Grignard reagents, IsothiocyanatesGood to Excellent (70-95%)[1]
Anthranilic Acids - Readily available and cost-effective.- Classical route to quinazolin-4-ones.Amides, Orthoesters, Isatoic AnhydridesVariable, can be moderate to good (40-85%)
2-Aminobenzophenones - Precursor to 2,4-diarylquinazolines.- Allows for significant steric and electronic diversity.Benzylamines, Aldehydes, Ammonium AcetateGood to Excellent (75-98%)

Performance of "this compound"

"this compound" is a highly functionalized building block that offers several advantages for the construction of complex quinazoline libraries.

  • Multiple Points of Diversity: The bromo, cyano, and ester functionalities, in addition to the formyl and amino groups (after in situ formation or from a precursor), provide multiple handles for post-synthetic modification, allowing for the generation of a highly diverse library from a single scaffold.

  • Strategic Substitution: The substitution pattern allows for the synthesis of quinazolines with specific substitution at the 5-, 6-, and 7-positions, which is often crucial for modulating biological activity.

While direct comparative studies in a parallel synthesis format are limited, the reactivity of the 2-formylbenzoate core suggests its suitability for high-throughput synthesis.

Experimental Protocols for Parallel Synthesis

Below are generalized experimental protocols for the parallel synthesis of quinazoline libraries using different building blocks. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Parallel Synthesis of Quinazolines from a 2-Formylbenzoate Derivative

This protocol describes a representative procedure for the synthesis of a quinazoline library from a 2-formylbenzoate derivative, such as this compound, and a library of primary amines.

Materials:

  • This compound (or other 2-formylbenzoate derivative)

  • Library of primary amines (in solution)

  • Oxidant (e.g., molecular iodine, DDQ)

  • Solvent (e.g., DMSO, DMF)

  • 96-well reaction block

Procedure:

  • Dispensing: To each well of a 96-well reaction block, add a solution of the 2-formylbenzoate derivative in the chosen solvent (e.g., 50 µL of a 0.2 M solution).

  • Amine Addition: To each well, add a solution of a unique primary amine from the library (e.g., 50 µL of a 0.2 M solution).

  • Oxidant Addition: Add a solution of the oxidant to each well (e.g., 20 µL of a 0.5 M solution of I₂ in DMSO).

  • Reaction: Seal the reaction block and heat at an appropriate temperature (e.g., 100-120 °C) for a specified time (e.g., 4-12 hours).

  • Work-up: After cooling to room temperature, quench the reaction by adding a suitable reagent (e.g., aqueous sodium thiosulfate solution).

  • Extraction and Analysis: The products can be extracted using an appropriate organic solvent and analyzed by LC-MS to determine purity and confirm the identity of the products.

Protocol 2: Parallel Synthesis of 4-Aminoquinazolines from 2-Aminobenzonitriles

This protocol outlines a general procedure for the high-throughput synthesis of 4-aminoquinazolines from a 2-aminobenzonitrile and a library of aldehydes.

Materials:

  • 2-Aminobenzonitrile (or a substituted derivative)

  • Library of aldehydes (in solution)

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Ammonia source (e.g., ammonium chloride)

  • Solvent (e.g., Ethanol, Toluene)

  • 96-well reaction block

Procedure:

  • Dispensing: To each well of a 96-well reaction block, add a solution of the 2-aminobenzonitrile and the catalyst in the chosen solvent.

  • Aldehyde Addition: Add a solution of a unique aldehyde from the library to each well.

  • Ammonia Source Addition: Add the ammonia source to each well.

  • Reaction: Seal the reaction block and heat under microwave irradiation or conventional heating (e.g., 120-150 °C) for the optimized reaction time.

  • Work-up: After cooling, the reaction mixture can be concentrated in vacuo.

  • Purification and Analysis: The residue can be purified by automated flash chromatography or preparative HPLC, and the final products analyzed by LC-MS and NMR.

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic pathways for constructing quinazoline libraries from the discussed building blocks.

G cluster_0 From 2-Formylbenzoate 2-Formylbenzoate 2-Formylbenzoate Quinazoline Quinazoline 2-Formylbenzoate->Quinazoline + Oxidant Amine/Amidine Amine/Amidine Amine/Amidine->Quinazoline

Caption: General synthesis of quinazolines from 2-formylbenzoates.

G cluster_1 From 2-Aminobenzonitrile 2-Aminobenzonitrile 2-Aminobenzonitrile 4-Aminoquinazoline 4-Aminoquinazoline 2-Aminobenzonitrile->4-Aminoquinazoline + NH3 source Aldehyde Aldehyde Aldehyde->4-Aminoquinazoline

Caption: Synthesis of 4-aminoquinazolines from 2-aminobenzonitriles.

G cluster_2 From Anthranilic Acid Anthranilic Acid Anthranilic Acid Quinazolin-4-one Quinazolin-4-one Anthranilic Acid->Quinazolin-4-one Amide/Orthoester Amide/Orthoester Amide/Orthoester->Quinazolin-4-one

Caption: Synthesis of quinazolin-4-ones from anthranilic acids.

G cluster_3 From 2-Aminobenzophenone 2-Aminobenzophenone 2-Aminobenzophenone 2,4-Diarylquinazoline 2,4-Diarylquinazoline 2-Aminobenzophenone->2,4-Diarylquinazoline Benzylamine Benzylamine Benzylamine->2,4-Diarylquinazoline

Caption: Synthesis of 2,4-diarylquinazolines from 2-aminobenzophenones.

Conclusion

The choice of building block for the parallel synthesis of quinazoline libraries is a critical decision that influences the diversity, efficiency, and novelty of the resulting compound collection. "this compound" represents a highly versatile and promising scaffold for generating complex and diverse quinazoline libraries due to its multiple points for diversification. However, more established building blocks like 2-aminobenzonitriles and anthranilic acids offer cost-effective and reliable routes to specific quinazoline cores. The optimal choice will depend on the specific goals of the drug discovery program, including the desired substitution patterns and the available synthetic resources. The provided protocols and reaction pathways offer a foundation for developing robust parallel synthesis strategies for this important class of heterocyclic compounds.

References

A Cost-Benefit Analysis of Ethyl 3-bromo-5-cyano-2-formylbenzoate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive cost-benefit analysis for the synthesis of Ethyl 3-bromo-5-cyano-2-formylbenzoate, a potentially valuable building block in medicinal chemistry. Due to the absence of a directly published synthesis for this specific molecule, this analysis is predicated on a plausible and chemically sound synthetic route, extrapolated from established organic chemistry principles and available data on related transformations. We will also explore alternative synthetic strategies and compare them based on cost, efficiency, and safety considerations.

Proposed Synthetic Pathway for this compound

A logical retrosynthetic analysis suggests that this compound can be prepared from a commercially available starting material such as 3-bromo-5-nitrobenzoic acid. The proposed forward synthesis involves three key steps: esterification, reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the cyano group, and finally, formylation of the aromatic ring.

G A 3-bromo-5-nitrobenzoic acid B Ethyl 3-bromo-5-nitrobenzoate A->B Esterification (Ethanol, H2SO4) C Ethyl 3-amino-5-bromobenzoate B->C Reduction (e.g., Fe/HCl) D Ethyl 3-bromo-5-cyanobenzoate C->D Sandmeyer Reaction (1. NaNO2, HCl 2. CuCN, KCN) E This compound D->E Formylation (e.g., Vilsmeier-Haack)

Detailed Experimental Protocols

While a specific protocol for the target molecule is not available, the following are generalized procedures for the key transformations, based on well-established methods.

1. Esterification of 3-bromo-5-nitrobenzoic acid: To a solution of 3-bromo-5-nitrobenzoic acid in ethanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours. After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the ethyl ester.

2. Reduction of Ethyl 3-bromo-5-nitrobenzoate: The nitroester is dissolved in a mixture of ethanol and water. Iron powder and a catalytic amount of hydrochloric acid are added. The mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered through celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.

3. Sandmeyer Reaction for Cyanation: The synthesized amine is diazotized by treating it with a solution of sodium nitrite in hydrochloric acid at 0-5 °C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide and potassium cyanide. The reaction mixture is stirred at an elevated temperature to facilitate the substitution. After cooling, the product is extracted with an organic solvent and purified. The Sandmeyer reaction is a classic method for converting aryl amines into various functional groups, including nitriles.[1][2][3][4]

4. Vilsmeier-Haack Formylation: The formylation of the aromatic ring can be achieved using the Vilsmeier-Haack reaction.[5][6][7][8] This reaction involves treating the substrate with a formylating agent, typically a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), which forms the Vilsmeier reagent in situ.[5][6][7][8] The electron-rich aromatic compound then attacks this electrophilic reagent, leading to the introduction of a formyl group.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier Reagent Intermediate Intermediate Vilsmeier Reagent->Intermediate Electrophilic Attack Substrate Ethyl 3-bromo-5-cyanobenzoate Substrate->Intermediate Product This compound Intermediate->Product Hydrolysis

Cost-Benefit Analysis

The following table provides an estimated cost analysis for the proposed synthesis, based on commercially available reagent prices. Please note that these are approximate costs and can vary based on supplier, purity, and scale.

Reagent/SolventMolecular Weight ( g/mol )Estimated Cost (USD/mol)
3-bromo-5-nitrobenzoic acid246.02150 - 250
Ethanol46.075 - 15[9][10][11][12][13]
Sulfuric Acid98.081 - 5
Iron Powder55.852 - 8
Hydrochloric Acid36.461 - 5
Sodium Nitrite69.003 - 10
Copper(I) Cyanide89.5650 - 100[14][15][16]
Potassium Cyanide65.1210 - 20
N,N-Dimethylformamide (DMF)73.0920 - 40[17][18][19][20][21]
Phosphorus Oxychloride (POCl3)153.3330 - 60[22][23][24][25][26]

Benefits of the Proposed Route:

  • Readily Available Starting Materials: The proposed starting material, 3-bromo-5-nitrobenzoic acid, is commercially available, providing a solid foundation for the synthesis.

  • Well-Established Reactions: Each step in the proposed synthesis utilizes well-understood and frequently employed reactions in organic chemistry, increasing the likelihood of success.

  • Potential for High Yields: With careful optimization, each of these reactions has the potential to deliver good to excellent yields.

Costs and Challenges:

  • Multi-step Synthesis: The four-step synthesis may result in a lower overall yield compared to a more convergent approach.

  • Hazardous Reagents: The use of potassium cyanide and phosphorus oxychloride requires stringent safety precautions due to their high toxicity and reactivity.

  • Purification Challenges: Intermediate purification at each step can be time-consuming and may lead to material loss.

  • Formylation Regioselectivity: The formylation step may yield a mixture of regioisomers, requiring careful separation and potentially lowering the yield of the desired product.

Comparison with Alternative Synthetic Strategies

Given the lack of direct alternatives for "this compound" in the literature, we will compare alternative synthetic methodologies for key steps.

Alternative Cyanation Methods:

  • Rosenmund-von Braun Reaction: This method involves the direct cyanation of an aryl halide (in this case, the bromo-substituted ester) with a stoichiometric amount of copper(I) cyanide at high temperatures. While it offers a more direct route to the cyanated intermediate, it often requires harsh reaction conditions.

  • Palladium-Catalyzed Cyanation: Modern cross-coupling reactions using palladium catalysts and a cyanide source (e.g., zinc cyanide) can be a milder and more efficient alternative to traditional methods.[27][28] However, the cost of the palladium catalyst and ligands can be a significant factor.

Alternative Formylation Methods:

  • Gattermann-Koch Reaction: This reaction uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst to introduce a formyl group.[29][30][31][32][33] It is generally applicable to electron-rich aromatic compounds but can be challenging to perform on a laboratory scale due to the handling of gaseous carbon monoxide.

  • Duff Reaction: This method uses hexamethylenetetramine as the formylating agent and is particularly effective for electron-rich phenols.[34]

  • Rieche Formylation: This method employs dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride for formylation.[35][36]

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, available equipment, and safety infrastructure. The proposed multi-step synthesis, while longer, relies on more common and generally more manageable laboratory transformations. For large-scale production, exploring more convergent routes with fewer steps, such as direct C-H functionalization techniques, might be a more cost-effective approach in the long run, although the initial process development could be more intensive.

References

A Comparative Guide to Catalyst Efficacy in Reactions of Ethyl 3-bromo-5-cyano-2-formylbenzoate and Structurally Similar Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of substituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Ethyl 3-bromo-5-cyano-2-formylbenzoate and its derivatives are valuable synthons, offering multiple reaction sites for the construction of complex molecular architectures. The efficacy of catalytic systems in orchestrating these transformations is paramount to achieving desired yields and purity. This guide provides a comparative overview of catalyst performance in cross-coupling reactions involving this compound and its close structural analog, methyl 3-bromo-5-cyanobenzoate, based on available experimental data.

Data Presentation: Catalyst Performance in Cross-Coupling Reactions

The following tables summarize the performance of various palladium-based catalysts in Suzuki-Miyaura and cyanation reactions of ethyl and methyl 3-bromo-5-cyanobenzoate. Due to the limited publicly available data for the title compound, information on the closely related methyl ester has been included to provide a broader comparative context.

Table 1: Catalyst Performance in the Suzuki-Miyaura Coupling of Ethyl 3-bromo-5-cyanobenzoate

Catalyst/Ligand SystemSubstrateCoupling PartnerBaseSolventYieldReference
Tetrakis(triphenylphosphine)palladium(0)Ethyl 3-bromo-5-cyanobenzoateArylboronic AcidAq. Na₂CO₃ or Cs₂CO₃Toluene or DioxaneNot Specified[1]
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride CH₂Cl₂ complexEthyl 3-bromo-5-cyanobenzoateArylboronic AcidAq. Na₂CO₃ or Cs₂CO₃Toluene or DioxaneNot Specified[1]

Note: While specific yields for the Suzuki-Miyaura reaction of ethyl 3-bromo-5-cyanobenzoate were not detailed in the cited reference, these catalysts were explicitly mentioned for this transformation.

Table 2: Catalyst Performance in the Cyanation of Methyl 3-bromo-5-iodobenzoate to Methyl 3-bromo-5-cyanobenzoate

Catalyst/Ligand SystemSubstrateCyanating AgentSolventTemperatureYieldReference
Tetrakis(triphenylphosphine)palladium(0)Methyl 3-bromo-5-iodobenzoateZinc CyanideDMF80°C61%[2][3]

Experimental Protocols

The following are generalized experimental protocols based on the cited literature for the reactions mentioned above.

General Procedure for Suzuki-Miyaura Coupling

To a solution of ethyl 3-bromo-5-cyanobenzoate in a suitable solvent (e.g., toluene or dioxane), the arylboronic acid, an aqueous solution of a base (e.g., sodium carbonate or cesium carbonate), and the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex) are added. The reaction mixture is then heated under an inert atmosphere until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS). After cooling to room temperature, the reaction mixture is worked up by extraction and purified by chromatography to yield the desired biaryl product.[1]

General Procedure for Cyanation

A solution of methyl 3-bromo-5-iodobenzoate in N,N-dimethylformamide (DMF) is treated with zinc cyanide and tetrakis(triphenylphosphine)palladium(0). The reaction mixture is heated under an argon atmosphere for a specified time (e.g., 1 hour at 80°C). After cooling, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried, concentrated, and the crude product is purified by silica gel chromatography to afford methyl 3-bromo-5-cyanobenzoate.[3]

Mandatory Visualizations

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and cyanation reactions.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ethyl 3-bromo-5-cyano- 2-formylbenzoate Ar-X->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-Br Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Ar-Ar' Coupled Product Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Cyanation_Reaction Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Methyl 3-bromo- 5-iodobenzoate Ar-X->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-I Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Zn(CN)2 Zinc Cyanide Zn(CN)2->Transmetalation Ar-Pd(II)-CN Ar-Pd(II)-CN Transmetalation->Ar-Pd(II)-CN Reductive Elimination Reductive Elimination Ar-Pd(II)-CN->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Ar-CN Methyl 3-bromo- 5-cyanobenzoate Reductive Elimination->Ar-CN

Caption: Catalytic cycle for the palladium-catalyzed cyanation reaction.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.